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Icarin

Cat. No.: B1232236
M. Wt: 676.7 g/mol
InChI Key: TZJALUIVHRYQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Icarin Research

The use of Epimedium species, the source of this compound, has a rich historical background in traditional Chinese medicine, where these plants have been utilized for centuries to address various health conditions, including those related to bone and reproductive health. researchgate.netresearchgate.netresearchgate.net Early research on this compound primarily focused on its potential in anti-aging and reproductive activities. researchgate.net

Over time, the scope of this compound research has significantly evolved and expanded, driven by advancements in scientific techniques and a deeper understanding of its chemical and biological properties. Bibliometric analyses provide insights into this evolution, tracing the increase in publication numbers and identifying shifting research hotspots. semanticscholar.org These analyses indicate a growing interest and breakthroughs in the field over the past few decades. semanticscholar.org The research landscape has moved beyond traditional uses to explore this compound's effects at the cellular and molecular levels, investigating its mechanisms in various disease models. semanticscholar.org

Significance of this compound within Natural Product Drug Discovery and Chemical Biology

Natural products, including flavonoids like this compound, hold significant importance in drug discovery due to their structural diversity and potent biological activities. researchgate.nettandfonline.comnih.gov Historically, nature has been a vital source of lead compounds for the development of novel therapeutics. tandfonline.comnih.govmdpi.com this compound, as a key bioactive component of Epimedium, exemplifies the potential of natural compounds in this field. researchgate.net

Within chemical biology, this compound serves as a valuable tool for investigating biological pathways and identifying molecular targets. researchgate.net The advancement of chemical biology and proteomics has been instrumental in pinpointing the molecular targets of bioactive natural compounds, offering crucial insights for the development of natural medicines. researchgate.nettandfonline.com this compound's ability to interact with various molecular pathways and cellular processes underscores its significance in chemical biology research aimed at understanding and modulating biological functions for therapeutic purposes. nih.govmdpi.com

Scope of Current Academic Inquiry into this compound

Current academic inquiry into this compound is extensive and multifaceted, covering a wide range of potential therapeutic applications and underlying mechanisms. Research hotspots include its effects on sex hormone-related osteoporosis and erectile function, its mechanisms involving the regulation of oxidative stress, apoptosis, and proliferation, its role in cancer treatment, and its neuroprotective effects in central nervous system diseases such as Alzheimer's disease and Parkinson's disease.

Detailed research findings highlight this compound's impact on various cellular and molecular targets. For instance, studies have investigated its influence on bone formation by promoting the differentiation of mesenchymal stromal cells into osteoblasts and enhancing mineralization, potentially through hormone-like functions and the induction of genes like BMP-2, BMP-4, and Osx. researchgate.net In the context of neurological diseases, research explores its potential to improve cognitive function by protecting mitochondrial function, regulating neuronal energy metabolism, and reducing amyloid-beta deposition. aging-us.com Its anti-inflammatory effects, mediated by inhibiting the activation of microglia cells and reducing inflammatory cytokine production, are also a focus of current research. aging-us.comdovepress.comtandfonline.com

Furthermore, this compound's potential in cancer therapy is being actively investigated, with studies exploring its ability to inhibit proliferation, induce apoptosis, modulate the cell cycle, and suppress metastasis in various cancer cell lines. researchgate.netfrontiersin.org Mechanisms such as the inhibition of NF-κB and PI3K/AKT signaling pathways have been implicated in its anticancer effects. researchgate.netfrontiersin.org

The development of different formulation technologies, such as nanoparticles and liposomes, is also a part of current research, aiming to improve this compound's delivery and enhance its therapeutic efficacy. researchgate.netsemanticscholar.orgunram.ac.id

The following table summarizes some key areas of current academic inquiry and associated research findings:

Research AreaKey Findings and Mechanisms
Bone Health Promotes osteoblast differentiation and mineralization; Upregulates BMP-2, BMP-4, Osx expression; Inhibits osteoclast activity via OPG/RANK/RANKL pathway. researchgate.netresearchgate.netfrontiersin.orgnih.gov
Neuroprotection Improves cognitive function; Protects mitochondrial function; Reduces Aβ deposition; Inhibits microglia activation; Modulates PI3K/AKT pathway; Inhibits ferroptosis. researchgate.netaging-us.comdovepress.comtandfonline.comfrontiersin.org
Cancer Research Inhibits proliferation and induces apoptosis; Modulates cell cycle (G0/G1, G2/M arrest); Inhibits NF-κB and PI3K/AKT pathways; Suppresses metastasis. researchgate.netfrontiersin.org
Anti-inflammatory Effects Inhibits release/expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6); Blocks NF-κB activation. aging-us.comdovepress.comtandfonline.comnih.gov
Cardiovascular Protection Reported physiological activity. nih.gov
Immunomodulation Reported physiological activity. semanticscholar.orgnih.gov
Renal Protection Mitigates renal oxidative damage, inflammatory responses, and cell apoptosis in models of cisplatin-induced injury. frontiersin.org

This table provides a snapshot of the diverse research areas and the specific mechanisms being explored in contemporary academic studies on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O15 B1232236 Icarin

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJALUIVHRYQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways of Icarin

Botanical Origin and Distribution of Icarin-Producing Species

This compound is primarily isolated from various species belonging to the Epimedium genus wikipedia.orgebi.ac.uk. These plants are commonly known by names such as horny goat weed and Yin Yang Huo wikipedia.orgebi.ac.uk. The Epimedium genus is a group of flowering plants within the Berberidaceae family wikipedia.org. The majority of Epimedium species are endemic to China, with a smaller number found in other parts of Asia and a few in the Mediterranean region wikipedia.org. Epimedium species are described as low-growing, deciduous or evergreen hardy perennials that spread via underground stems nih.govwikipedia.org. They are often found in moist forests, near streams, and in wetlands, typically at altitudes between 200 and 3700 meters nih.gov. Some specific Epimedium species mentioned as sources of icariin (B1674258) include Epimedium brevicornum and Epimedium sagittatum spandidos-publications.comcphi-online.com.

Elucidation of this compound Biosynthesis Pathways in Plants

The biosynthesis of icariin in Epimedium plants involves a series of enzymatic steps, primarily building upon the general phenylpropanoid and flavonoid pathways frontiersin.orgnih.gov. While the complete pathway is still being elucidated, research has provided a framework for understanding how this prenylated flavonoid is synthesized frontiersin.orgnih.gov. The biosynthesis begins with phenylalanine, which undergoes multi-step catalytic reactions to synthesize intermediate compounds researchgate.net. A key intermediate in the pathway is kaempferol (B1673270) frontiersin.orgnih.govresearchgate.net. Kaempferol is then further modified through processes including prenylation, glycosylation, and methylation to yield various flavonoids, including icariin and its analogues frontiersin.orgresearchgate.netmdpi.com.

Molecular and Genetic Regulation of this compound Biosynthesis

Molecular and genetic studies have aimed to identify the genes and enzymes involved in the biosynthesis of icariin in Epimedium. Integrated omics approaches, combining metabolomics, transcriptomics, and proteomics, have been employed to gain insights into the regulatory network underlying icariin synthesis frontiersin.orgnih.govresearchgate.net.

Gene Identification and Characterization in Biosynthesis

Transcriptomic analyses have identified differentially expressed genes (DEGs) that are involved in icariin biosynthesis pathways frontiersin.orgnih.govresearchgate.net. Studies have specifically identified and characterized genes encoding enzymes such as glucosyltransferases (GTs) and prenyltransferases (PTs) as being responsible for icariin biosynthesis frontiersin.orgnih.govresearchgate.net. For example, research in Epimedium sagittatum has led to the isolation of key structural genes implicated in flavonoid biosynthesis nih.govresearchgate.net. Integrated omics studies have revealed significant associations between specific DEGs and the accumulation of icariin and its analogues frontiersin.orgnih.govresearchgate.net.

Enzymatic Mechanisms and Pathway Intermediates

The enzymatic mechanisms involved in icariin biosynthesis include glycosylation, methylation, and prenylation nih.gov. The pathway involves the conversion of kaempferol, a flavonol, into icariin through the addition of sugar moieties and a prenyl group wikipedia.orgebi.ac.ukmdpi.com. Specifically, icariin is the 8-prenyl derivative of kaempferol 3,7-O-diglucoside wikipedia.orgebi.ac.uk.

Enzymes such as UDP-glycosyltransferases (UGTs), O-methyltransferases (OMTs), and prenyltransferases (PTs) play crucial roles in these modifications frontiersin.orgresearchgate.netmdpi.com. UGTs are involved in adding sugar groups, such as glucose and rhamnose, to the flavonoid structure frontiersin.orgresearchgate.netmdpi.com. OMTs are responsible for methylation mdpi.com. Prenyltransferases catalyze the addition of the prenyl group to the flavonoid skeleton mdpi.comu-tokyo.ac.jp.

Studies have identified several metabolites related to the icariin synthesis pathway in Epimedium leaves, including baohuoside I, icariside II, epimedin B, icariside I, icaritin (B1674259), kaempferol, and others frontiersin.orgnih.gov. These compounds represent potential intermediates or related flavonoids in the complex biosynthetic network leading to icariin. frontiersin.orgnih.gov. For instance, epimedin C can be converted to icariin by the removal of a rhamnose unit, and icariin can be converted to baohuoside I by hydrolysis of a glucose unit mdpi.com. Icaritin, the aglycone of icariin, can be formed by the removal of sugar moieties mdpi.com.

Data Table: Key Metabolites in this compound Biosynthesis Pathway

MetaboliteDescription
KaempferolFlavonol precursor frontiersin.orgnih.govresearchgate.net
Epimedin CGlycosylated flavonoid, can be converted to icariin mdpi.com
IcariinPrenylated flavonol glycoside wikipedia.orgebi.ac.ukchemicalbook.com
Baohuoside IThis compound analogue, can be formed from icariin mdpi.com
Icariside IThis compound analogue/metabolite nih.govfrontiersin.orgnih.govmdpi.comsci-hub.se
Icariside IIThis compound analogue/metabolite nih.govfrontiersin.orgnih.govmdpi.comsci-hub.semdpi.com
IcaritinAglycone of icariin nih.govfrontiersin.orgnih.govmdpi.comsci-hub.semdpi.com
Epimedin BThis compound analogue frontiersin.orgnih.govmdpi.com

Data Table: Identified Enzymes and Gene Types in this compound Biosynthesis

Enzyme/Gene TypeRole in Biosynthesis
Glucosyltransferase (GT)Adds glucose moieties frontiersin.orgnih.govresearchgate.net
Prenyltransferase (PT)Adds prenyl group researchgate.netmdpi.comu-tokyo.ac.jp
O-methyltransferase (OMT)Involved in methylation mdpi.com
UDP-glycosyltransferase (UGT)Involved in adding sugar groups frontiersin.orgresearchgate.netmdpi.com
Chalcone (B49325) Isomerase (CHI)Converts naringenin (B18129) chalcone to naringenin mdpi.com
Flavanone 3-hydroxylase (F3H)Transforms naringenin to dihydroflavonol mdpi.com
Flavonol synthase (FLS)Converts dihydroflavonol to flavonols mdpi.com

Synthetic Strategies and Chemical Derivatization of Icarin

Total Synthesis Methodologies for Icarin and its Core Scaffolds

Total synthesis of this compound and its aglycone, icaritin (B1674259), presents significant challenges due to their structural complexity, including the flavonoid backbone, prenyl group, and glycosidic linkages. While reports on the total synthesis of this compound are scarce, methodologies for the total synthesis of icaritin have been developed.

Semi-synthetic Approaches for this compound Production

Semi-synthetic modifications of icaritin have also been explored to obtain derivatives with enhanced biological activities. For instance, initial semi-synthetic modification of icaritin provided insights into structure-activity relationships, indicating that rhamnosylation at OH-3 enhances cytotoxicity and that OH-7 is a crucial site for modification.

Rational Design and Synthesis of this compound Analogs and Derivatives

Rational design and synthesis of this compound analogs and derivatives are actively pursued to develop compounds with improved potency, specificity, and pharmacokinetic properties. This involves targeted modifications of the this compound structure based on structure-activity relationship (SAR) studies and molecular modeling.

Functional groups at the 3-O and 7-O positions of the this compound backbone are particularly important for modulating biological activity, such as PDE5 inhibition. Based on crystal structures of human PDE5 bound to icariside II, it was hypothesized that replacing the bulky and hydrophilic 3-O-rhamnose with smaller, more hydrophobic moieties could enhance potency.

Modifications for Enhanced Biological Activity

Structural modifications are frequently aimed at enhancing specific biological activities, such as phosphodiesterase-5 (PDE5) inhibition. For example, 3,7-bis(2-hydroxyethyl)icaritin, a synthetic derivative with hydroxyethyl (B10761427) substitutions at the 3 and 7 positions of the icaritin backbone, has shown potent PDE5 inhibitory activity comparable to sildenafil (B151) and is significantly more potent than this compound. This modification enhances solubility and binding affinity compared to the glycosides present in this compound.

Other strategies for enhancing biological activity through chemical modification include the introduction of ester linkages and hydrophilic side chains, particularly on partial sugar hydrolysates of this compound like icariside I and icariside II. Novel derivatives with introduced hydroxyalkyl groups, secondary amines, or pharmacophores have been synthesized. Etherification, Mannich reaction, esterification, metal complex coordination, and functional group substitution are among the chemical reactions employed for these modifications.

Modifications have also focused on improving the anti-cancer activity of icaritin derivatives. For instance, a series of N-containing icaritin derivatives were synthesized and evaluated as inhibitors of hepatocellular carcinoma (HCC) cell lines, with some compounds showing greater potency than icaritin and sorafenib. Glycosyl derivatives of icaritin, particularly mannose derivatives, have also shown increased cytotoxicity against certain cancer cell lines compared to icaritin.

Here is a table summarizing some modifications and their reported effects on PDE5 inhibitory activity:

CompoundModificationPDE5 IC₅₀ (approx.)Fold Improvement vs. This compoundReference
This compoundNatural diglycoside>6000 nM1
Icariside IIDeglycosylated at C-3~300 nM~20
3,7-Bis(2-hydroxyethyl)icaritinHydroxyethyl groups at 3- and 7-positions75 nM~80
Compound 3 (Chau et al.)Hydroxyethyl substitution at C-3-O-rhamnoside~100 nM~60
Potent this compound Analog 6 (Weng et al.)Specific modification (details not specified)0.14 ± 0.06 μM~42000
Potent this compound Analog 77 (Weng et al.)Specific modification (details not specified)0.083 ± 0.01 μM~72000

Note: IC₅₀ values can vary depending on the experimental conditions.

Structural Diversification Strategies

Structural diversification of this compound and its derivatives involves exploring various chemical modifications to create a library of compounds with potentially altered or improved properties. This includes modifications at the hydroxyl groups, glycosidic linkages, and the prenyl group.

Strategies include the introduction of hydrophilic groups and pharmacophores, particularly at the 3- and 7-hydroxyl positions of the icaritin backbone, to enhance water solubility or biological activity. Bioactive icaritin derivatives generated by bis-modification include those with 3,7-bis(2-hydroxyethyl) substitutions, acid derivatives, PROTACs, amino acid conjugates, glycosyl derivatives, and anhydroicaritin.

The design and synthesis of a series of nine this compound analogs involved replacing the 7-O-glucose or the 3-O-rhamnose with a free hydroxyl group to evaluate the contribution of each sugar group to PDE5 inhibition. Further modifications included substituting the 3-OH of the resulting compound with hydroxyethyl, hydroxypropyl, or hydroxyisopropyl groups. The 7-O-glucose was also replaced with a free hydroxyl group in some of these compounds to assess the contribution of the 3-O-alkanol independently.

The structural diversity of polyketides, including flavonoids like this compound, can also be influenced by post-synthetic modification reactions such as methylation, glycosylation, and acylation. Modifying the enzymes involved in these steps can alter the structural diversity of the final products.

Chemoenzymatic Synthesis and Biotransformation of this compound Derivatives

Chemoenzymatic synthesis and biotransformation utilize enzymes to facilitate specific chemical reactions, often offering advantages in terms of selectivity, efficiency, and environmental friendliness compared to traditional chemical synthesis. These approaches are being explored for the production and modification of this compound and its derivatives.

Biotransformation of this compound by human intestinal microflora has been shown to convert this compound to icariside II, icaritin, and desmethylicaritin through deglycosylation. This process is carried out by intestinal bacteria such as Streptococcus sp. and Blautia sp. The efficiency of this natural biotransformation can be poor, impacting the bioavailability of orally administered this compound.

Enzyme-catalyzed biotransformation is also used to convert other Epimedium flavonoids into this compound or its more active metabolites. For instance, epimedin C, which has a higher content in Epimedium than this compound, can be converted to this compound using α-L-rhamnosidase. Recombinant Escherichia coli expressing α-L-rhamnosidase from Aspergillus nidulans has been shown to efficiently convert epimedin C to this compound. Similarly, a mixture of recombinant E. coli cells expressing α-L-rhamnosidase and β-glucosidase can transform this compound into icaritin with high yield. Specific β-glucosidases have also been identified and used for the efficient biotransformation of this compound to baohuoside I (icariside II), a metabolite with superior bioactivities and enhanced bioavailability compared to this compound.

Chemoenzymatic synthesis approaches have also been developed for modifying glycosides. A new malonyltransferase, NbMaT1, identified from Nicotiana benthamiana, has shown the ability to catalyze the malonylation of various glycosides, including this compound. This enzyme specifically transfers a malonyl group onto the 6-OH group of the glucose moiety in this compound. A one-pot synthesis system using malonyl-CoA synthetase and NbMaT1 allows the use of malonic acid directly for malonylation. Chemoenzymatic synthesis using prenyltransferase has also been explored for the synthesis of prenylated polyphenols, which could be relevant to the synthesis of this compound derivatives.

Engineered microbial strains, such as Saccharomyces cerevisiae and Escherichia coli, are being developed for the biosynthesis of icaritin from glucose, offering a potential route for industrial-scale production of icaritin and other prenylflavonoids.

Here is a table illustrating some biotransformation pathways of this compound:

SubstrateEnzyme/MicroorganismProduct(s)Reference
This compoundHuman intestinal microfloraIcariside II, Icaritin, Desmethylicaritin
This compoundAspergillus sp. y848 Epimedium flavonoid-glycosidaseIcariside II, Icaritin
This compoundβ-glucosidases (e.g., DCF-bgl-26, DCF-bgl-27)Baohuoside I (Icariside II)
Epimedin Cα-L-rhamnosidase (A. nidulans)This compound
This compoundE. coli co-expressing α-L-rhamnosidase and β-glucosidaseIcaritin

Advanced Analytical Methodologies for Icarin Research

Extraction and Purification Techniques for Research-Grade Icarin

Obtaining high-purity icariin (B1674258) for research necessitates efficient extraction and purification techniques from its natural sources, primarily Epimedium species. Traditional methods often involve multiple steps of solvent extraction followed by various chromatographic techniques.

A common approach for isolating icariin involves initial extraction of the dried aerial parts of Epimedium with ethanol (B145695) or ethyl acetate, often assisted by sonication oup.com. This crude extract contains a mixture of flavonoids and other plant compounds. Subsequent purification steps are then employed to isolate icariin from this mixture.

One purification strategy involves suspending the dried extract in water and partitioning it successively with different solvents, such as n-hexane, chloroform, and n-butyl alcohol. The n-butyl alcohol fraction, which is enriched in flavonoids like icariin, is then typically subjected to silica (B1680970) gel column chromatography. Repeated recrystallization, often using methanol, can further enhance the purity of the isolated icariin nih.gov.

More advanced techniques like high-speed counter-current chromatography (HSCCC) have also been applied for the purification of icariin from Epimedium extracts. HSCCC utilizes a two-phase solvent system, allowing for the separation of compounds based on their partitioning behavior between the two immiscible phases. For instance, a solvent system composed of n-hexane-n-butanol-methanol-water (1:4:2:6, v/v) has been successfully used to purify icariin, achieving purities exceeding 85% researchgate.net. Another reported HSCCC method utilized a solvent system of n-butanol-ethyl acetate-water (3:7:10, v/v) in a dual-mode approach, yielding icariin with a purity of 96.8% oup.com.

Optimization of extraction parameters, such as solvent concentration, temperature, and extraction time, is critical for maximizing the yield and purity of icariin. For example, studies on the extraction of Epimedium polysaccharides have investigated ultrasonic-assisted extraction with optimized parameters like ultrasonic power, time, temperature, and material-to-liquid ratio mdpi.com. While this study focused on polysaccharides, similar optimization principles apply to the extraction of flavonoids like icariin.

Novel methods for separating and purifying icariin from Epimedium extract have also been developed, involving steps like blending the extract with aqueous acetone (B3395972) solutions, filtration, dissolving the filter cake in aqueous ethanol solutions, concentration, and crystallization with acetone to obtain crude icariin google.com. These methods aim to simplify the process and achieve high purity, potentially exceeding 98% google.com.

Chromatographic Methods for this compound and Metabolite Profiling

Chromatographic techniques are indispensable for the analysis of icariin and its metabolites, offering high sensitivity, selectivity, and the ability to separate complex mixtures. Various chromatographic methods, including HPLC, UHPLC, and CE, are widely employed in icariin research.

Chromatography is crucial for quantifying icariin in various samples, including herbal extracts, pharmaceutical preparations, and biological fluids mdpi.comakjournals.comakjournals.com. It is also essential for studying the metabolic fate of icariin in vivo and in vitro, identifying and quantifying its various metabolites mdpi.comoup.comnih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a well-established and widely used technique for the analysis of icariin. It offers good sensitivity and is broadly applicable for the quantitative analysis of icariin in different matrices akjournals.comresearchgate.net. HPLC with UV or diode array detection (DAD) is commonly used for this purpose akjournals.com.

HPLC methods have been developed and validated for the determination of icariin in various samples, including rat plasma and herbal capsules akjournals.comnih.gov. These methods typically involve sample preparation steps, such as extraction, followed by chromatographic separation on a reversed-phase column (e.g., C18) using a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water, often with the addition of an acid (e.g., acetic acid or phosphoric acid) to optimize separation nih.gov. Detection is commonly performed at a specific UV wavelength where icariin absorbs strongly, such as 277 nm nih.gov.

HPLC is also used to analyze the biotransformation products of icariin. For example, HPLC chromatograms have been used to identify metabolites such as icariside II, icaritin (B1674259), and desmethylicaritin formed by human intestinal microflora mdpi.com. The retention times of these metabolites in the chromatogram provide valuable information for their identification, often confirmed by comparison with standard compounds or further analysis by mass spectrometry mdpi.com.

Quantitative HPLC methods for icariin have demonstrated good linearity over a range of concentrations, satisfactory precision (both intra- and inter-day), and accuracy akjournals.comnih.gov. The limits of detection (LOD) and quantification (LOQ) vary depending on the specific method and detector used akjournals.comakjournals.comnih.gov.

Here is an example of validation data for an HPLC method for icariin:

ParameterValueMatrixReference
Linear Range0.05 to 100.0 μg/mLRat plasma nih.gov
LLOQ0.05 μg/mLRat plasma nih.gov
Intra-day Precision (RSD)< 5.7%Rat plasma nih.gov
Inter-day Precision (RSD)< 7.8%Rat plasma nih.gov
Accuracy (RE)-1.6 to 3.2%Rat plasma nih.gov
Linear Range0.010 to 100.0 μg/mLCapsule sample akjournals.com
LOD3.5 ng/mLCapsule sample akjournals.com
LOQ0.010 μg/mLCapsule sample akjournals.com
Average Recovery98.26%Capsule sample akjournals.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster separation times, higher resolution, and increased sensitivity, primarily due to the use of smaller particle size columns and higher mobile phase pressures nih.gov. UHPLC is increasingly used for the analysis of icariin and, particularly, for comprehensive metabolite profiling.

UHPLC coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) is a powerful tool for the identification and quantification of icariin and its metabolites in complex biological matrices like plasma, urine, feces, and bile oup.comnih.govresearchgate.netresearchgate.net. The high resolution and sensitivity of UHPLC-MS/MS allow for the detection of trace levels of compounds and the differentiation of structurally similar metabolites.

Studies utilizing UHPLC-MS/MS have identified numerous icariin metabolites in rats, revealing metabolic pathways such as desugarization, dehydrogenation, hydroxylation, demethylation, and glucuronidation oup.comnih.govresearchgate.net. For instance, a study using UHPLC-Q-TOF-MS identified 17 metabolites in rat biosamples after oral administration of icariin, with some being reported for the first time oup.comnih.govoup.com. Another study using UHPLC/Q-TOF-MS/MS detected a total of 25 metabolites in rats, highlighting hydroxylation and glucuronidation as principal metabolic pathways researchgate.net.

UHPLC-MS/MS methods for icariin and its metabolites have demonstrated high specificity and sensitivity, with low limits of quantification suitable for analyzing biological samples mdpi.comresearchgate.net. Multiple reaction monitoring (MRM) is often employed in LC-MS/MS for targeted quantification, providing high selectivity and sensitivity for specific parent-fragment ion transitions mdpi.comnih.gov.

Capillary Electrophoresis (CE) in this compound Analysis

Capillary Electrophoresis (CE) is another analytical technique that has been applied to the analysis of icariin and other flavonoids from Epimedium akjournals.comresearchgate.net. CE separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary. It offers advantages such as high separation efficiency, low sample and solvent consumption, and rapid analysis times.

CE methods, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been developed for the quantitative analysis of icariin in herbal extracts and biological samples mdpi.comakjournals.comakjournals.comresearchgate.net. While some early CE methods might have had lower sensitivity compared to LC-MS/MS for biological fluids, they can be suitable for the analysis of higher concentrations of icariin in plant extracts mdpi.com.

CE can also be used for the simultaneous determination of icariin and other compounds akjournals.com. The application of CE in icariin analysis contributes to the diverse array of analytical tools available for its research.

Spectroscopic and Mass Spectrometric Characterization of this compound

Spectroscopic and mass spectrometric techniques are essential for the definitive identification and structural characterization of icariin and its metabolites. These methods provide detailed information about the molecular weight, elemental composition, and structural features of the compounds.

Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is widely used for the detection, identification, and structural elucidation of icariin and its metabolites mdpi.comoup.comnih.govresearchgate.netresearchgate.netnih.gov. Electrospray ionization (ESI) is a common ionization technique used for icariin and its polar metabolites, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) mdpi.comnih.gov. Tandem mass spectrometry (MS/MS or MSⁿ) provides fragmentation patterns that are characteristic of the compound's structure, allowing for the identification of functional groups and the elucidation of fragmentation pathways researchgate.netnih.govpjps.pk.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further aiding in structural identification oup.comnih.govoup.compjps.pk.

For example, ESI-MS has been used to determine the molecular weight of icariin metabolites. The loss of specific sugar moieties (e.g., glucose or rhamnose) can be observed as a decrease in the molecular ion mass, providing clues about the metabolite's structure mdpi.comnih.gov. Collision-induced dissociation (CID) in MS/MS experiments generates fragment ions that reveal the connectivity of the molecule nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including icariin and its derivatives researchgate.netcolab.wsnih.govrsc.orgmdpi.com. NMR provides information about the number and types of atoms in a molecule, their chemical environment, and their connectivity.

Both one-dimensional (1D) NMR (e.g., ¹H NMR and ¹³C NMR) and two-dimensional (2D) NMR techniques are employed in the structural analysis of icariin colab.wsnih.govmdpi.comnd.edu. ¹H NMR provides information about the hydrogen atoms, including their chemical shifts, splitting patterns, and integration, which can be used to determine the number and types of protons and their neighboring environments. ¹³C NMR provides information about the carbon skeleton of the molecule nd.edu.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial connectivity information colab.wsmdpi.comnd.edu. COSY reveals correlations between coupled protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and the positions of substituents. NOESY provides spatial proximity information between nuclei.

By analyzing the chemical shifts, coupling constants, and correlation patterns in 1D and 2D NMR spectra, researchers can piece together the complete structure of icariin or its metabolites nih.govmdpi.com. NMR spectroscopy is often used in conjunction with mass spectrometry to confirm the proposed structures researchgate.netcolab.ws.

For complex molecules like flavonoid glycosides, NMR is essential for determining the exact nature of glycosidic linkages, the anomeric configuration of sugar residues, and the site of attachment of sugar moieties and other substituents nih.govmdpi.com.

Here is a simplified representation of the type of structural information obtained from NMR:

NMR TechniqueInformation Provided
¹H NMRNumber, type, and environment of hydrogen atoms
¹³C NMRCarbon skeleton and types of carbon atoms
COSYCorrelations between coupled protons
HSQCDirect correlations between protons and carbons
HMBCLong-range correlations between protons and carbons
NOESYSpatial proximity of nuclei

NMR spectroscopy plays a vital role in confirming the identity and purity of research-grade icariin and in elucidating the structures of novel metabolites isolated from biological systems.

Mass Spectrometry (MS/MS) for Identification and Metabolite Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), plays a crucial role in the identification and structural elucidation of this compound and its metabolites. This technique provides detailed information about the molecular weight and fragmentation patterns of analytes, enabling their positive identification in complex samples.

MS/MS is widely applied in the study of this compound metabolism in vivo and in vitro. For instance, studies investigating this compound metabolism by human intestinal microflora have utilized electrospray ionization mass spectrometry (ESI-MS) to analyze metabolites. In one such study, this compound showed a parent peak at m/z 720.89, corresponding to the [M + CO₂H − H]⁻ species. Metabolites were identified based on their molecular ion peaks and characteristic fragmentation patterns. For example, a metabolite with a molecular ion [M − H]⁻ peak at m/z 513.29 was identified as Icariside II, indicating the cleavage of a glucose moiety from this compound. Another study identified icaritin (m/z 369.21 [M + H]⁺) and desmethylicaritin (m/z 353.19 [M − H]⁻) as metabolites of this compound in rat feces using ESI-MS.

Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS/MS) has been employed to identify Icaritin metabolites in rats. This method allows for the detection of numerous metabolites, with structural characterization based on product ion spectra. Similarly, UPLC–Q-TOF-MS has been used to identify and characterize this compound metabolites in rat feces, bile, and urine, providing precise molecular weights and fragmentation ions to confirm metabolite structures.

The use of MS/MS enables researchers to propose metabolic pathways by analyzing the structural changes reflected in the mass spectra of metabolites compared to the parent compound. This is essential for understanding the biotransformation of this compound in biological systems.

Here is a table summarizing some this compound metabolites identified using MS-based techniques:

CompoundDetection ModeMolecular Ion (m/z)Proposed Change from this compoundSource Matrix (Example)
This compoundESI-MS720.89 [M + CO₂H − H]⁻Parent CompoundIntestinal Bacteria Culture
Icariside IIESI-MS513.29 [M − H]⁻Loss of GlucoseIntestinal Bacteria Culture, Rat Urine
IcaritinESI-MS369.21 [M + H]⁺Loss of Glucose and RhamnoseIntestinal Bacteria Culture, Rat Urine
DesmethylicaritinESI-MS353.19 [M − H]⁻Loss of Glucose, Rhamnose, and Methyl GroupIntestinal Bacteria Culture, Rat Urine
Icariside IUPLC-Q-TOF-MS(Specific m/z varies by adduct)-Rat Feces
Baohuoside IIUPLC-MS/MS(Specific m/z varies by adduct)-Mouse Urine
WushanicaritinUPLC-MS/MS(Specific m/z varies by adduct)-Mouse Urine

UV-Vis and Fluorescence Spectroscopy in this compound Studies

UV-Vis and fluorescence spectroscopy are valuable tools for studying the interactions of this compound with other molecules, such as proteins, and for quantitative analysis.

UV-Vis absorption spectroscopy can be used to investigate the binding characteristics of this compound with proteins like human serum albumin (HSA). Changes in the UV-Vis spectrum of HSA upon addition of this compound can indicate structural changes and the formation of complexes. An increase in absorption intensity at specific wavelengths (e.g., 278 nm for HSA) with increasing this compound concentration suggests complex formation. Shifts in the absorption peaks can provide insights into changes in the microenvironment, such as increased hydrophobicity, upon binding. UV-Vis analysis is also used in release studies of this compound.

Fluorescence spectroscopy is a highly sensitive technique frequently employed to study molecular interactions involving proteins. The intrinsic fluorescence of proteins, mainly due to tryptophan, tyrosine, and phenylalanine residues, can be quenched upon binding with a ligand like this compound. By observing changes in fluorescence intensity at different this compound concentrations, researchers can determine binding constants and the nature of the quenching mechanism (static or dynamic). Studies have shown that this compound can strongly quench the intrinsic fluorescence of HSA and whey protein through a static quenching procedure, suggesting the formation of a stable complex.

Synchronous fluorescence spectroscopy is particularly useful for evaluating the microenvironment around tyrosine and tryptophan residues in proteins. By scanning with a fixed wavelength difference between excitation and emission, changes in peak position can indicate alterations in the polarity around these residues upon this compound binding. These spectroscopic methods collectively provide valuable information on the binding dynamics and conformational changes induced by this compound interaction with biomolecules.

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for the comprehensive analysis of this compound in complex matrices, including biological samples and plant extracts. These techniques offer enhanced separation power and selective detection, allowing for the simultaneous identification and quantification of multiple compounds, including this compound and its metabolites.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are among the most widely used hyphenated techniques in this compound research. LC-MS provides efficient separation of this compound and its related compounds based on their chromatographic properties, while MS detection offers sensitive and selective analysis based on their mass-to-charge ratios. LC-MS/MS further enhances specificity by providing fragmentation data for structural confirmation and the identification of metabolites, even at low concentrations. These techniques are routinely applied for the determination of this compound and its metabolites in biological fluids like plasma, urine, bile, and feces, facilitating pharmacokinetic and metabolism studies.

High-performance liquid chromatography coupled with UV or diode array detection (HPLC-UV or HPLC-DAD) is also commonly used for the quantitative analysis of this compound in various samples. While less structurally informative than MS, UV detection is sensitive for compounds with chromophores like this compound and is suitable for routine analysis and quality control. The combination of HPLC with both UV and mass spectrometry (LC-UV-MS) provides a powerful approach for the rapid screening and analysis of natural products containing this compound and related flavonoids.

Other hyphenated techniques, such as LC coupled to NMR (LC-NMR), can provide detailed structural elucidation of isolated compounds, complementing the information obtained from MS. The continuous development and application of these advanced hyphenated techniques are crucial for advancing the understanding of this compound's chemistry, metabolism, and biological activities.

This compound, a flavonoid glycoside primarily isolated from plants of the Epimedium genus, has garnered significant scientific interest due to its diverse biological activities. researchgate.net Research into its molecular and cellular mechanisms of action reveals interactions with various enzymatic targets, receptors, protein networks, and nucleic acids, influencing key intracellular signaling pathways. This article focuses solely on these fundamental molecular and cellular interactions of this compound.

Molecular and Cellular Mechanisms of Icarin Action

Modulation of Intracellular Signaling Pathways by Icarin

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, JNK, p38)

This compound has been shown to influence the activity of the Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to mediating cellular responses to a wide array of stimuli. Research indicates that this compound can inhibit the phosphorylation of key components within these pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. This inhibitory effect on phosphorylation has been observed in various cell types and experimental models, often correlating with this compound's antioxidant and anti-inflammatory properties. For instance, studies have demonstrated that this compound can significantly inhibit the phosphorylation of p38, ERK1/2, and JNK proteins, which are associated with MAPK signaling pathways, in the context of alleviating oxidative stress frontiersin.orgfrontiersin.org. This suggests that this compound's antioxidant activity may be linked to its effective regulation of the MAPKs signaling pathway frontiersin.org. Similarly, this compound has been reported to mitigate neuroinflammation by inactivating microglial activity through the modulation of JNK/p38 MAPK signaling pathways nih.govresearchgate.net. In airway remodeling, this compound was found to inhibit the phosphorylation of Erk, JNK, and p38, thereby alleviating transforming growth factor-β1-induced epithelial-mesenchymal transition (EMT) nih.gove-century.us. The MAPK family is fundamental in mediating changes in cell function such as cytokine expression, proliferation, and apoptosis, and comprises Erk, JNK, and p38 nih.gove-century.us. This compound's ability to inhibit the activation of these pathways, particularly the phosphorylation of Erk, JNK, and p38, appears to be a significant mechanism in its protective effects nih.gove-century.us. Furthermore, this compound has been shown to inhibit the ERK1/2 pathway in vascular smooth muscle cells, suppressing their proliferation frontiersin.org. In some contexts, such as in mouse melanoma cells, this compound induced cell differentiation and cell cycle arrest through inhibiting Erk1/2-p38-JNK-dependent signaling molecules nih.gov.

NF-κB Signaling Pathway Control

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Multiple studies highlight this compound's ability to control this pathway, primarily through inhibiting its activation. This inhibition is often mediated by suppressing the degradation of the inhibitor of NF-κB (IκBα) and preventing the nuclear translocation of the p65 subunit of NF-κB, which are crucial steps for NF-κB activation. This compound has been shown to mitigate neuroinflammation by inactivating microglial activity through the downregulation of TAK1/IKK/NF-κB signaling pathways nih.govresearchgate.net. In the context of knee osteoarthritis, this compound was found to inhibit NF-κB activation and nuclear translocation triggered by TNF-α, reducing chondrocyte apoptosis and inflammation frontiersin.org. This compound's antifibrotic effects have also been linked to the inhibition of the NF-κB/p65 signaling pathway frontiersin.org. Studies on chondrocytes have demonstrated that this compound suppresses both TNF-α-stimulated p65 nuclear translocation and IκBα protein degradation, indicating a negative effect on NF-κB activation frontiersin.org. This inhibition of NF-κB signaling contributes to this compound's anti-inflammatory effects frontiersin.org. This compound has also been shown to suppress the TLR4/NF-κB signal pathway, which might lighten the renal inflammatory response rsc.org. Furthermore, this compound's anti-aging molecular mechanisms may be associated with the regulation of NF-κB signaling spandidos-publications.com. In experimental lupus nephritis, this compound alleviated the condition by inhibiting NF-κB activation nih.gov. This compound also protected hippocampal neurons from endoplasmic reticulum stress and NF-κB mediated apoptosis frontiersin.org.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway plays a pivotal role in various cellular processes, including cell proliferation, differentiation, and development. Research suggests that this compound can modulate this pathway, with studies indicating both activation and other forms of modulation depending on the cellular context. This compound has been reported to stimulate osteogenesis and suppress adipogenesis of human bone mesenchymal stem cells via miR-23a-mediated activation of the Wnt/β-catenin signaling pathway nih.gov. This indicates that the Wnt/β-catenin pathway participates in the effect of this compound on osteoblastic cells spandidos-publications.com. In Alzheimer's disease models, this compound ameliorates glycolytic dysfunction by activating the Wnt/β-catenin signaling pathway nih.gov. An injectable hydrogel loaded with this compound was shown to attenuate cartilage damage in rabbit knee osteoarthritis by regulating key factors in the Wnt/β-catenin signaling pathway, promoting chondrocyte proliferation and inhibiting cartilage matrix degradation iasp-pain.org. This compound's effects in Alzheimer's disease treatment may also involve modulating Aβ via multiple pathways, including Wnt/Ca2+ signaling nih.govresearchgate.net.

Nrf2/Keap1 Pathway Activation and Oxidative Stress Response

The Nrf2/Keap1 pathway is a primary defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes. This compound has been shown to activate this pathway, leading to enhanced cellular antioxidant capacity. Studies indicate that this compound can disrupt the formation of the Keap1-Nrf2 complex, promoting the dissociation and nuclear translocation of Nrf2 dovepress.com. In the nucleus, Nrf2 binds to antioxidant response elements (AREs), triggering the transcription of antioxidant enzymes such as SOD-1, SOD-2, HO-1, and NQO-1 dovepress.com. This activation of the Nrf2 pathway leads to transcription of downstream antioxidant genes dovepress.com. This compound's ability to attenuate oxidative stress responses has been demonstrated in various models, including spinal cord injury and diabetic kidney disease spandidos-publications.comfrontiersin.org. In cyclophosphamide-induced renal encephalopathy, this compound ameliorated the condition by modulating the Keap1-Nrf2 signaling pathway, inhibiting oxidation mdpi.comnih.govresearchgate.net. The Nrf2 pathway has an antioxidative impact, which helps to reduce oxidative damage mdpi.com. This compound treatment has been shown to boost the production of antioxidant enzymes like SOD, CAT, and Gpx mdpi.com.

Cyclic Nucleotide Signaling (e.g., cGMP)

Cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP), act as important second messengers involved in various physiological processes, including smooth muscle relaxation and neurotransmission. Research indicates that this compound can influence cyclic nucleotide signaling, particularly by affecting cGMP levels. This compound has been identified as a phosphodiesterase-5 (PDE5) inhibitor nih.govresearchgate.net. PDE5 is an enzyme that hydrolyzes cGMP, and its inhibition leads to increased intracellular cGMP concentrations asiaandro.comphysiology.org. Studies have shown that this compound significantly increased the cGMP level in penile and clitoral corpus cavernosum asiaandro.comnih.gov. This effect on the NO-cGMP signal transduction pathway, by increasing cGMP levels, is implicated in the aphrodisiac mechanisms of this compound nih.gov. The inhibitory effect of this compound on PDE5 mRNA expression, especially on PDE5A1, might account for its molecular mechanisms for its long-term activity nih.gov. This compound's potential therapeutic effect in Alzheimer's disease has also been linked to the stimulation of NO/cGMP signaling by elevating cGMP nih.gov.

Inflammasome Pathway Regulation (e.g., NLRP3)

Inflammasomes are multiprotein complexes that play a key role in the innate immune system by activating inflammatory caspases and promoting the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. The NLRP3 inflammasome is one of the most well-characterized inflammasomes. Studies have shown that this compound can regulate the inflammasome pathway, particularly by suppressing the activation of the NLRP3 inflammasome. This compound has been reported to restrain the activation of the NLRP3 inflammasome, contributing to its anti-inflammatory effects nih.govnih.gov. This suppression of NLRP3 inflammasome activation has been observed in various conditions, including lupus nephritis and atopic dermatitis nih.govnih.gov. Generally, the NLRP3 inflammasomes are activated through the TLR/NF-κB signaling, further up-regulating caspase-1 and pro-inflammatory factors IL-1β and IL-18 researchgate.net. This compound's ability to inhibit both NF-κB and NLRP3 inflammasome activation suggests a coordinated anti-inflammatory mechanism nih.gov. This compound's effect on the inflammasome pathway is considered a potential therapeutic mechanism in inflammatory diseases nih.gov.

This compound's Influence on Cellular Processes

Apoptosis Induction and Regulation of Related Proteins (e.g., Bcl-2, Bax, Caspase-3)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or unwanted cells. Research indicates that this compound can induce apoptosis in various cell types, particularly in cancer cells. This induction often involves the modulation of key proteins within the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A central mechanism involves the regulation of the Bcl-2 protein family, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. Studies have shown that this compound can increase the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis induction. e-century.usresearchgate.netuq.edu.auijpsonline.comnih.govresearchgate.net This shift promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of the caspase cascade.

Caspases, a family of cysteine proteases, are executioners of apoptosis. Caspase-3 is a key effector caspase, and its activation is a hallmark of apoptosis. This compound has been shown to augment caspase-3 activity, often through the activation of initiator caspases like caspase-9, which are downstream of mitochondrial events. e-century.usuq.edu.auijpsonline.comresearchgate.net Cleaved caspase-3 levels are often increased following this compound treatment. researchgate.netnih.gov

For example, in human osteosarcoma cells, this compound treatment dose-dependently increased apoptosis rates and augmented caspase-3 activity. e-century.us This was accompanied by increased expression of Bax and attenuated expression of Bcl-2. e-century.us Similarly, in PC12 cells subjected to oxygen-glucose deprivation and reperfusion, this compound increased Bcl-2 expression and decreased expressions of Bax and cleaved Caspase-3, suggesting an anti-apoptotic effect mediated through these proteins. nih.gov

Autophagy Modulation and Mechanisms

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in disease, including cancer and neurodegeneration, is complex and can be either protective or detrimental depending on the context. This compound has been shown to modulate autophagy, although the specific effects can vary.

Some studies suggest that this compound can activate autophagy. In human vascular endothelial cells (EA.hy926), this compound was found to activate autophagy, which in turn triggered the upregulation of TGFβ1 and promoted angiogenesis. tandfonline.comtandfonline.comnih.gov This effect was inhibited by the autophagy inhibitor 3-MA. tandfonline.comtandfonline.com

Conversely, other research indicates that this compound can inhibit autophagy. In adipocytes and a mouse model of Graves' orbitopathy, this compound inhibited adipogenesis by suppressing autophagy, mediated through the inhibition of the AMPK/mTOR pathway. frontiersin.org In chondrocytes, this compound was found to activate autophagy via down-regulation of NF-κB signaling, which also mediated apoptosis inhibition. frontiersin.org

The relationship between this compound's effects on apoptosis and autophagy is also explored, with some studies suggesting a cross-talk between these pathways regulated by proteins like Bcl-2 and Beclin-1. nih.gov

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been reported to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled proliferation.

This compound can induce cell cycle arrest at different phases, most commonly at the G0/G1 or S phases. In human osteosarcoma cells, this compound induced G0/G1 phase arrest and decreased the expression of cell cycle-related proteins such as cyclin D, cyclin E, and p-RB. e-century.us In mouse melanoma B16 cells, this compound induced G0/G1 phase arrest by inhibiting the Erk1/2-p38-JNK-dependent pathway and decreasing the protein levels of Cyclin A, CDK2, and p21. nih.gov

In medulloblastoma cells, this compound induced cell arrest in the S phase by inhibiting the expression of cyclin A, CDK2, and cyclin B1. ijpsonline.com Another study also found that this compound could arrest the cell cycle in S phase in foregut adenocarcinomas. frontiersin.org The specific phase of arrest appears to be dependent on the cell type.

Oxidative Stress Mitigation and Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to the pathogenesis of various diseases. This compound possesses antioxidant properties and can mitigate oxidative stress through several mechanisms.

This compound can directly scavenge free radicals and reduce the production of ROS. researchgate.netuq.edu.aufrontiersin.orgmdpi.comspandidos-publications.com Studies have shown that this compound treatment decreases levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netuq.edu.aumdpi.comspandidos-publications.com

Furthermore, this compound can enhance the activity of endogenous antioxidant enzyme systems. It has been shown to increase the levels and activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (Gpx). frontiersin.orgmdpi.comspandidos-publications.com

The Nrf2 pathway is a key regulator of the antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). mdpi.comspandidos-publications.com In subarachnoid hemorrhage mice, this compound attenuated oxidative stress by activating Sirtuin 1 (SIRT1), which subsequently upregulated PGC-1α expression. nih.gov

Angiogenesis Regulation Mechanisms

Angiogenesis, the formation of new blood vessels, is crucial for physiological processes like wound healing but also plays a critical role in pathological conditions such as tumor growth and metastasis. This compound has been shown to modulate angiogenesis, with some studies indicating a pro-angiogenic effect and others suggesting anti-angiogenic properties, depending on the context.

In human vascular endothelial cells (EA.hy926), this compound promoted angiogenesis by increasing cell migration and tube formation. tandfonline.comtandfonline.comnih.gov This pro-angiogenic effect was linked to the activation of autophagy and subsequent upregulation of TGFβ1, as well as the upregulation of angiogenic factors like VEGFA, VEGFR2, ANGI, ANGII, and Tie2. tandfonline.comtandfonline.comnih.gov

Conversely, this compound has also demonstrated anti-angiogenic activity, particularly in the context of cancer. It has been reported to inhibit the proliferation, migration, and tube formation of cancer cells and exert anti-angiogenic action in tumor models. mdpi.com The mechanism may involve the regulation of proteins like RECK, a matrix metalloproteinase inhibitor that can decrease tumor invasion and angiogenesis. mdpi.com In a rat osteoarthritis model, this compound significantly attenuated the formation of neovascularization in the synovial tissue. nih.gov

Modulation of Extracellular Matrix Remodeling

Extracellular matrix (ECM) remodeling involves the synthesis and degradation of ECM components and is essential for tissue structure and function. Dysregulated ECM remodeling contributes to various diseases, including fibrosis and cancer. This compound has been shown to influence ECM remodeling.

Studies indicate that this compound can inhibit excessive ECM deposition, which is a characteristic of fibrotic conditions. heraldopenaccess.usall-imm.comfrontiersin.orgfrontiersin.org For instance, in the context of asthma, this compound could inhibit airway remodeling by inhibiting ECM deposition. heraldopenaccess.usall-imm.com In diabetic nephropathy, this compound alleviated renal tubulointerstitial fibrosis by restoring autophagy, which is related to fibrosis improvement. patrinum.chpatrinum.ch

This compound's effects on ECM remodeling may involve the modulation of signaling pathways such as TGF-β1/Smad and the inhibition of proteins like α-smooth muscle actin (α-SMA) and matrix metalloproteinases (MMPs). all-imm.comfrontiersin.org For example, this compound attenuated TGF-β-Smads and MAPK signaling to reduce airway remodeling and inhibited the expression of N-cadherin and α-SMA while upregulating E-cadherin in asthma models. all-imm.com

Data Tables

While specific quantitative data varies greatly depending on the cell type, concentration of this compound, and experimental conditions, the following table summarizes representative findings on the qualitative effects of this compound on key proteins involved in the discussed mechanisms.

MechanismProtein/MarkerObserved Effect of this compound Treatment (Typical)Relevant Studies
Apoptosis Induction BaxIncreased Expression/Activity e-century.usresearchgate.netuq.edu.aunih.govresearchgate.net
Bcl-2Decreased Expression/Activity e-century.usresearchgate.netuq.edu.aunih.govresearchgate.net
Caspase-3Increased Activity/Cleavage e-century.usresearchgate.netuq.edu.auijpsonline.comnih.govresearchgate.net
Caspase-9Increased Activity/Cleavage uq.edu.auijpsonline.comresearchgate.net
Autophagy Modulation Autophagosome formationModulated (Activation or Inhibition) tandfonline.comtandfonline.comnih.govfrontiersin.orgfrontiersin.orgpatrinum.chpatrinum.chspringermedizin.de
Beclin-1Modulated nih.govfrontiersin.org
LC3-IIModulated nih.govfrontiersin.orgfrontiersin.org
Cell Cycle Arrest Cyclin D/E/A/B1Decreased Expression e-century.usijpsonline.comnih.govfrontiersin.orgspandidos-publications.com
CDK2/CDK1Decreased Expression ijpsonline.comnih.govspandidos-publications.com
p21Modulated nih.gov
Oxidative Stress Mitigation ROSDecreased Levels researchgate.netuq.edu.aufrontiersin.orgfrontiersin.orgmdpi.comspandidos-publications.com
MDADecreased Levels researchgate.netuq.edu.aumdpi.comspandidos-publications.com
SOD/CAT/GpxIncreased Activity/Levels frontiersin.orgmdpi.comspandidos-publications.com
Nrf2/NQO1/HO-1Activated/Increased Expression mdpi.comspandidos-publications.com
Angiogenesis Regulation VEGFA/VEGFR2Modulated (Increased in some contexts) tandfonline.comtandfonline.comnih.gov
TGFβ1Increased (in pro-angiogenic context) tandfonline.comtandfonline.comnih.gov
RECKIncreased (in anti-angiogenic context) mdpi.com
ECM Remodeling ECM depositionDecreased heraldopenaccess.usall-imm.comfrontiersin.orgfrontiersin.org
α-SMADecreased Expression all-imm.comfrontiersin.org
MMPsModulated frontiersin.orgfrontiersin.org

Preclinical Pharmacological Investigations of Icarin Mechanistic Focus

Neuropharmacological Mechanisms in in vitro and Animal Models

Preclinical studies have explored Icarin's effects on the nervous system, revealing potential mechanisms relevant to neuroprotection, cognitive function, and neuroinflammation.

Neuroprotective Pathways in Models of Ischemia and Neurodegeneration

This compound has demonstrated neuroprotective activities in various rodent models of neurodegeneration, such as Alzheimer's disease (AD), and in models of cerebral ischemia. Its protective effects are mediated through multiple pathways, including anti-apoptosis, anti-inflammation, anti-oxidation, and the regulation of autophagy. amegroups.orgamegroups.cn

In models of AD, this compound treatment has been shown to inhibit neuronal apoptosis by increasing the level of the anti-apoptotic protein Bcl-2 and reducing the level of the pro-apoptotic protein Bax. amegroups.orgamegroups.cn Furthermore, this compound can reduce the deposition of amyloid-beta (Aβ) and inhibit the expression of amyloid precursor protein (APP) and β-site APP cleaving enzyme 1 (BACE1), key factors in AD pathology. amegroups.orgamegroups.cnresearchgate.net The endoplasmic reticulum (ER) stress signal pathway has also been implicated as a target for this compound's neuroprotective effects in AD models. amegroups.orgamegroups.cn

In neonatal mice models of hypoxic-ischemic brain damage (HIBD), this compound pretreatment significantly promoted autophagy, a cellular process crucial for clearing damaged components. This effect appears to be mediated through the activation of the estrogen receptor α (ERα) and estrogen receptor β (ERβ) pathways. nih.gov In models of cerebral ischemia/reperfusion injury, this compound has been shown to regulate apoptotic factors such as cleaved caspase-3 (C-caspase 3), Bax, and Bcl-2, and inflammatory factors like TNF-α and IL-6, contributing to enhanced neuroprotection. warmadewa.ac.id Additionally, in a 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease mouse model, this compound attenuated neurotoxicity and neuroinflammatory responses via activation of the Nrf2 signaling pathway. nih.gov

Mechanisms of Cognitive Function Modulation and Synaptic Plasticity

Studies in animal models of AD and traumatic brain injury (TBI) have indicated that this compound can improve cognitive function and modulate synaptic plasticity. amegroups.orgamegroups.cnnih.govnih.gov

This compound appears to enhance synaptic plasticity, which is crucial for learning and memory. amegroups.orgamegroups.cnnih.govnih.govresearchgate.net This modulation involves the brain-derived neurotrophic factor (BDNF)/TrkB/Akt pathway. This compound treatment has been shown to increase the expression of BDNF and the phosphorylation of its receptor TrkB, as well as the phosphorylation of Akt and CREB. nih.gov These molecular changes are associated with improved synaptic function. Furthermore, this compound has been reported to restore normal synaptic morphology and increase the expression of postsynaptic density protein 95 (PSD95), a key protein in synaptic structure and function. amegroups.orgamegroups.cnnih.govnih.gov In TBI models, this compound also upregulated synaptophysin, another marker of synaptic integrity. nih.gov

Anti-neuroinflammatory Actions and Microglial Regulation

This compound exhibits anti-neuroinflammatory properties in various preclinical models of neurological disorders. amegroups.orgamegroups.cnwarmadewa.ac.idresearchgate.netnih.govresearchgate.net A key aspect of this action is its ability to mitigate the pro-inflammatory responses of microglia, the primary immune cells of the central nervous system. researchgate.netnih.gov

Preclinical evidence suggests that this compound can inhibit the production of pro-inflammatory factors such as TNF-α, IL-1β, nitric oxide (NO), and IL-6. warmadewa.ac.idnih.govmdpi.com This anti-inflammatory effect is, at least in part, mediated by the inhibition of the nuclear factor-κB (NF-κB) signaling pathway activation. nih.gov The p38/MAPK signaling pathway has also been implicated in the anti-neuroinflammatory effects of this compound. nih.govresearchgate.net While the precise mechanisms of microglial regulation are complex, studies suggest this compound can influence the activation states of microglia, potentially shifting them away from a pro-inflammatory phenotype. mdpi.comfrontiersin.org

Cardiovascular System Mechanisms in Preclinical Models

Preclinical investigations have also highlighted this compound's protective effects on the cardiovascular system, focusing on its mechanisms in modulating endothelial function and providing myocardial protection.

Endothelial Function Modulation and Vasorelaxation Mechanisms

This compound has shown protective effects on the cardiovascular system, including the ability to correct endothelial dysfunction. researchgate.netnih.gov Endothelial dysfunction is characterized by an imbalance between vasodilatory and vasoconstrictive factors, crucial for regulating vascular tone. mdpi.com

While detailed mechanisms of this compound's direct effects on vasorelaxation require further extensive investigation, preclinical studies suggest potential involvement in reducing oxidative stress and inflammation within endothelial cells. nih.govmdpi.comresearchgate.net this compound has been shown to protect endothelial progenitor cells from hydrogen peroxide-induced apoptosis by reducing intracellular reactive oxygen species (ROS) levels and restoring mitochondrial membrane potential. researchgate.net These actions contribute to maintaining endothelial integrity and function.

Myocardial Protection Mechanisms

This compound has demonstrated cardioprotective effects in preclinical models of myocardial infarction and ischemia/reperfusion (I/R) injury. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net Its protective mechanisms in cardiomyocytes involve inhibiting oxidative stress, inflammation, and apoptosis. nih.govresearchgate.netnih.gov

Key molecular pathways modulated by this compound in the myocardium include the activation of the PI3K/Akt pathway and the inhibition of MAPKs signaling, specifically JNK and p38. nih.gov this compound also attenuates mitochondrial oxidative damage, evidenced by decreased malondialdehyde (MDA) content and increased activity and expression of superoxide (B77818) dismutase (SOD) and Mn-SOD. nih.govresearchgate.net It improves mitochondrial membrane homeostasis and inhibits the release of cytochrome C, a factor in apoptosis. nih.gov The Sirtuin-1 (SIRT1)/FOXO1 signaling pathway plays a role in this compound's protection against oxidative stress in cardiomyocytes. nih.gov Furthermore, this compound has been shown to reduce infarct size and the leakage of cardiac enzymes like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) following I/R injury. frontiersin.orgnih.gov In models of myocardial fibrosis, this compound can activate the Nrf2/HO-1 pathway. researchgate.net Additionally, in diabetic cardiomyopathy models, this compound may play a role in regulating the AMPK/GLUT-4 pathway, contributing to its protective effects. researchgate.net

Data Tables

Preclinical studies on this compound's mechanisms often involve the measurement of various molecular markers and functional outcomes. While specific numerical data can vary significantly between studies depending on the model, dosage, and duration, the following tables illustrate types of data often reported in the context of this compound's preclinical investigations.

Table 1: Representative Molecular Markers and Pathways Affected by this compound in Neuroprotection

MechanismKey Markers/PathwaysObserved Effect (Preclinical Models)Relevant Section
Anti-apoptosisBcl-2, Bax↑ Bcl-2, ↓ Bax6.1.1
Aβ ReductionAβ levels, APP, BACE1↓ Aβ, ↓ APP, ↓ BACE16.1.1
Autophagy RegulationERα, ERβ, Autophagy markersActivation via ERα/ERβ6.1.1
Anti-inflammationTNF-α, IL-1β, IL-6, NO, NF-κB, p38/MAPK↓ Inflammatory factors, Inhibition6.1.1, 6.1.3
Synaptic PlasticityBDNF, TrkB, Akt, CREB, PSD95, Synaptophysin↑ Expression/Phosphorylation6.1.2
Microglial RegulationMicroglial activation markers, Pro-inflammatory factorsMitigation of pro-inflammatory response6.1.3
AntioxidantNrf2Activation6.1.1

Table 2: Representative Molecular Markers and Pathways Affected by this compound in Cardioprotection

MechanismKey Markers/PathwaysObserved Effect (Preclinical Models)Relevant Section
Anti-apoptosisBcl-2, Bax, Caspase-3↑ Bcl-2, ↓ Bax, ↓ Caspase-36.2.2
Oxidative StressMDA, SOD, Mn-SOD, ROS, Mitochondrial membrane potential↓ MDA, ↑ SOD/Mn-SOD, ↓ ROS, Improved6.2.1, 6.2.2
Mitochondrial FunctionCytochrome CInhibition of release6.2.2
Signaling PathwaysPI3K/Akt, JNK, p38, SIRT1/FOXO1, Nrf2/HO-1, AMPK/GLUT-4Activation/Inhibition6.2.2
Endothelial FunctionOxidative stress, Inflammation markersReduction6.2.1
Cardiac Injury MarkersCK-MB, LDH↓ Levels6.2.2

Anti-atherosclerotic Mechanisms (e.g., macrophage infiltration, foam cell formation)

Preclinical studies suggest that this compound exhibits anti-atherosclerotic effects through multiple mechanisms, including the attenuation of macrophage infiltration and the inhibition of foam cell formation nih.gov. Macrophage-derived foam cell formation is a hallmark of atherosclerosis, resulting from the excessive uptake of modified low-density lipoprotein (mLDL) by macrophages in the arterial wall nih.gove-coretvasa.cz. This process is mediated by scavenger receptors such as CD36, SRA, and LOX-1 nih.govmdpi.com.

This compound has been shown to significantly reduce macrophage infiltration in aortic plaques in animal models, such as ApoE-/- mice fed a high-fat diet nih.gov. Furthermore, this compound demonstrates protective effects against macrophage-derived foam cell formation in cellular models nih.gov. Foam cell formation is a complex event influenced by the balance between cholesterol uptake and efflux nih.gove-coretvasa.cz. While the precise molecular targets of this compound in inhibiting foam cell formation are still being elucidated, research indicates that it may modulate the expression and activity of scavenger receptors involved in mLDL uptake mdpi.com.

Anti-Cancer Mechanisms in Cell Lines and Animal Models

This compound and its derivatives have demonstrated anti-cancer activity in a wide range of cancer cell types in preclinical studies frontiersin.orgscienceopen.comfrontiersin.orgfrontiersin.org. Their anti-tumor effects are mediated through various mechanisms, including the inhibition of proliferation and migration, suppression of metastasis, and modulation of cancer stem cells frontiersin.orgscienceopen.comfrontiersin.orgresearchgate.net.

Inhibition of Proliferation and Migration in Cancer Cell Lines

This compound inhibits the proliferation and migration of various cancer cell lines scienceopen.comfrontiersin.orgnih.gov. This inhibitory effect is often dose- and time-dependent and involves the modulation of several signaling pathways scienceopen.com. For instance, this compound has been shown to suppress proliferation and induce apoptosis in gallbladder cancer cells in a dose-dependent manner frontiersin.org. In oral squamous cell carcinoma (OSCC) cells, this compound inhibits proliferation and migration by targeting the NF-κB and PI3K/AKT signaling pathways nih.gov. It achieves this by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and downregulating p-p65 and p-AKT, while upregulating pro-apoptotic proteins like Caspase-3 nih.gov.

In triple-negative breast cancer (TNBC) cells, this compound effectively suppresses viability, proliferation, migration, and invasion nih.gov. It also induces G0/G1 phase cell cycle arrest and apoptosis in these cells nih.gov. The anti-cancer effect in TNBC is associated with the promotion of autophagy, potentially through the activation of the AMPK/mTOR/ULK1 signaling pathway nih.gov.

Icaritin (B1674259), a metabolite of this compound, has also shown antiproliferative effects through mechanisms including apoptosis induction and ERK signaling inhibition mdpi.com.

Metastasis Suppression Mechanisms

Preclinical studies indicate that this compound and its derivatives can suppress cancer metastasis frontiersin.orgscienceopen.comfrontiersin.orgresearchgate.net. This involves effects on cell motility and invasion. This compound has been reported to suppress the adhesion of lung adenocarcinoma cells frontiersin.org. The potential mode of action includes effects on vasodilator-stimulated phosphoprotein (VASP), which is crucial for cell migration and tumor metastasis frontiersin.org. VASP function is regulated by Rac, a member of the Rho family proteins frontiersin.org. Studies have also revealed the inhibition of human gastric cancer cell invasion and migration by this compound, suggesting the suppression of cell motility-related genes like Rac1 and VASP as an underlying mechanism frontiersin.org.

Icaritin has been shown to reduce metastasis in renal cell carcinoma (RCC) cell lines by suppressing activated STAT3 mdpi.com. It also suppressed the adhesion, migration, and invasion of glioblastoma cells through the downregulation of extracellular matrix metalloproteinases via the PTEN/Akt/HIF-1α pathway frontiersin.org. Icariside II, another derivative, has demonstrated anti-metastatic effects by inhibiting the migration of human osteosarcoma cells through the suppression of hypoxia-inducible genes involved in tumor cell invasion, such as urokinase plasminogen activator receptor, adrenomedullin, and matrix metalloproteinase 2 frontiersin.org.

Cancer Stem Cell Modulation

This compound has shown effectiveness in targeting cancer stem cells frontiersin.orgscienceopen.comresearchgate.net. Cancer stem cells are implicated in tumor initiation, progression, metastasis, and drug resistance. Preclinical research suggests that this compound can modulate the characteristics of cancer stem cells. For instance, this compound has been shown to regulate epithelial-mesenchymal transition (EMT) and stemness articulation in breast cancer cells by downregulating the TGFβ/SMAD2 signaling pathway nih.govresearchgate.net. This compound could significantly downregulate the expression of lncRNA NEAT1, and silencing NEAT1 enhanced the effect of this compound in suppressing EMT and the expression of different stem cell markers nih.gov.

Anti-inflammatory and Immunomodulatory Mechanisms in Preclinical Studies

This compound possesses anti-inflammatory and immunomodulatory properties in preclinical settings scienceopen.comresearchgate.netnih.govtaylorandfrancis.comresearchgate.net. These effects are mediated through the regulation of various signaling pathways and the production of cytokines.

Cytokine Production Regulation (e.g., IL-6, TNF-α)

This compound has been shown to regulate the production of pro-inflammatory cytokines such as IL-6 and TNF-α nih.govresearchgate.netnih.govbrieflands.com. In degenerative disc models, this compound exerts immunomodulatory effects by inhibiting the NF-κB/NLRP3 pathway, leading to reduced levels of IL-1β, IL-6, and TNF-α nih.gov. In LPS-induced endometritis models, this compound treatment significantly attenuated inflammatory cell infiltration while elevating anti-inflammatory IL-10 expression nih.gov.

In human keratinocytes stimulated with TNF-α/IFN-γ, this compound inhibited the production of IL-6, IL-8, IL-1β, and MCP-1 in a dose-dependent manner nih.gov. This was associated with the inhibition of the substance P and p38-MAPK signaling pathway nih.gov. This compound treatment resulted in a reduced expression of p-P38 and p-ERK signal activation induced by TNF-α/IFN-γ nih.gov.

Meta-analysis of preclinical studies also indicates that this compound and its derivatives markedly reduce inflammation markers, including TNF-α and IL-1β researchgate.net.

Here is a summary of some preclinical findings regarding this compound's mechanisms:

MechanismTarget/Pathway ExamplesEffectModel System Examples
Anti-atherosclerotic Macrophage infiltration, Foam cell formation, Scavenger receptors (CD36, SRA, LOX-1)Reduces macrophage infiltration, Inhibits foam cell formationApoE-/- mice, Macrophage cell models
Anti-Cancer: Proliferation Inhibition NF-κB, PI3K/AKT, ERK, AMPK/mTOR/ULK1, Caspase-3, Bcl-2Inhibits cell proliferation, Induces apoptosis, Cell cycle arrestVarious cancer cell lines (e.g., OSCC, TNBC, Gallbladder)
Anti-Cancer: Migration Inhibition VASP, Rac1, PTEN/Akt/HIF-1α, Extracellular matrix metalloproteinasesInhibits cell migration and invasionLung adenocarcinoma, Gastric cancer, Glioblastoma
Anti-Cancer: Metastasis Suppression STAT3, Urokinase plasminogen activator receptor, Adrenomedullin, Matrix metalloproteinase 2Suppresses metastasisRCC, Osteosarcoma, Glioblastoma
Anti-Cancer: Cancer Stem Cell Modulation lncRNA NEAT1/TGFβ/SMAD2Modulates EMT and stemness, Downregulates stem cell markersBreast cancer cell lines
Anti-inflammatory NF-κB/NLRP3, Substance P, p38-MAPK, IL-1β, IL-6, TNF-α, IL-10Reduces pro-inflammatory cytokines, Elevates anti-inflammatory cytokinesDegenerative disc models, LPS-induced endometritis, Human keratinocytes

Immune Cell Differentiation and Function Modulation

Preclinical studies indicate that icariin (B1674258) can modulate the differentiation and function of immune cells. Research suggests that icariin may influence immune responses by regulating inflammatory factors and restoring aberrant signaling pathways. For instance, icariin has been shown to decrease the number of Th1 and Th17 cells in experimental models of autoimmune encephalomyelitis (EAE) and inhibit T cell proliferation and differentiation in vitro. researchgate.net The effect of icariin on Th1 and Th17 cell differentiation may be mediated via modulation of dendritic cells (DCs). researchgate.net

Furthermore, icariin and its metabolite icaritin have been reported to regulate the functions and activation of immune cells and modulate the release of inflammatory factors in various disease models, including multiple sclerosis, asthma, atherosclerosis, lupus nephritis, inflammatory bowel diseases, rheumatoid arthritis, and cancer. researchgate.net Icaritin, in particular, has demonstrated anti-inflammatory and immunomodulatory properties across different pathological conditions. researchgate.net

Bone Metabolism and Osteogenesis Mechanisms

Icariin has been extensively studied for its beneficial effects on bone metabolism, demonstrating the ability to promote bone formation and inhibit bone resorption. scispace.commdpi.comresearchgate.net These effects are mediated through complex interactions with various cell types involved in bone remodeling, primarily osteoblasts and osteoclasts.

Osteoblast Proliferation and Differentiation Pathways

Icariin promotes bone formation by stimulating the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) and enhancing the proliferation and maturation of osteoblasts. scispace.comresearchgate.netfrontiersin.orgnih.gov Studies have shown that icariin is more potent than other flavonoid compounds in promoting osteogenic differentiation and maturation of osteoblasts. scispace.comresearchgate.net

Several signaling pathways are implicated in icariin-mediated osteoblast differentiation and proliferation:

MAPK/ERK/p38 Pathway: Icariin can activate the MAPK/ERK and p38 pathways, contributing to osteoblast proliferation and differentiation. nih.govfrontiersin.org

Wnt/β-catenin Pathway: The canonical Wnt/β-catenin pathway is stimulated by icariin, playing a significant role in promoting osteogenesis. researchgate.netnih.govnih.gov

BMP/Runx2 Pathway: Icariin induces the expression of bone morphogenetic proteins (BMPs), such as BMP-2 and BMP-4, and upregulates the expression of Runt-related transcription factor 2 (Runx2), a key regulator of osteogenesis. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Estrogen Receptor-Mediated Pathways: Icariin exhibits hormone-like functions and can promote osteoblast differentiation and proliferation through estrogen receptor-mediated pathways, including the ERα-Wnt/β-catenin pathway. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Other Pathways: Other pathways involved include PI3K/Akt/eNOS/NO/cGMP/PKG, RhoA-TAZ, and cAMP/PKA/CREB signaling pathways. nih.govresearchgate.net

Icariin has been shown to increase alkaline phosphatase (ALP) activity, a marker of early osteogenic differentiation, and upregulate the expression of osteogenic genes such as Osx, Runx2, ALP, and collagen type I. nih.govnih.govresearchgate.netacs.org It also promotes calcium deposition, indicative of enhanced mineralization. acs.org

Data from studies on osteoblast proliferation show dose-dependent effects. For example, treatment with 10 to 40 µg/ml of icariin significantly promotes osteoblast proliferation in hFOB1.19 cells after 48 hours of culture. frontiersin.org

Osteoclast Activity Regulation

In addition to promoting osteoblast activity, icariin inhibits osteoclast differentiation and bone resorption activity. scispace.commdpi.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net Osteoclasts are responsible for bone resorption, and their excessive activity contributes to bone loss conditions like osteoporosis. aging-us.com

Icariin regulates osteoclast activity through several mechanisms:

RANKL/OPG System Modulation: Icariin inhibits osteoclast activity by increasing osteoprotegerin (OPG) levels while reducing the levels of receptor activator of nuclear factor kappa-B ligand (RANKL) and its receptor RANK. mdpi.comfrontiersin.orgnih.govfrontiersin.org The balance between RANKL and OPG is crucial for regulating osteoclastogenesis. mdpi.com

Inhibition of Differentiation Pathways: Icariin dose-dependently inhibits the differentiation of hematopoietic cells into osteoclasts induced by RANKL and macrophage-colony stimulating factor (M-CSF). researchgate.net It suppresses the expression of key transcription factors like NFATc1 and c-fos, which are essential for osteoclast formation. aging-us.com

Suppression of Osteoclast-Specific Genes: Icariin reduces the gene expression of osteoclast differentiation markers such as tartrate-resistant acid phosphatase (TRAP), RANK, and calcitonin receptor (CTR). researchgate.net It also downregulates the expression of matrix metalloproteinase 9 (MMP9) and Cathepsin K, enzymes involved in bone resorption. aging-us.com

Induction of Apoptosis: Icariin can induce apoptotic death in osteoclast precursors. researchgate.net

Preclinical data illustrates the inhibitory effect of icariin on osteoclast formation. For instance, in mouse bone marrow cultures, treatment with 10 µM icariin resulted in significantly fewer TRAP+ multinuclear cells and bone resorption pits compared to the control group. researchgate.net

Cartilage Protection and Repair Mechanisms in Osteoarthritis Models

Icariin has shown potential in protecting cartilage and promoting its repair in preclinical models of osteoarthritis (OA). nih.govacs.orgnih.gov OA is characterized by cartilage degeneration. nih.gov

The mechanisms underlying icariin's effects on cartilage include:

Anti-inflammatory Effects: Icariin can exert anti-inflammatory effects by inhibiting pathways such as NF-κB, which is involved in the inflammatory response in OA. nih.govmdpi.com It can modulate inflammatory cytokine production. nih.gov

Inhibition of Chondrocyte Apoptosis and Matrix Degradation: Icariin is able to inhibit chondrocyte apoptosis and the degradation of the extracellular matrix (ECM) in cartilage. nih.gov ECM degradation is mediated by enzymes like MMPs and ADAMTS. nih.gov

Promotion of Cartilage Repair: Studies have shown that icariin can promote cartilage repair. nih.govacs.org This may involve enhancing the chondrogenic differentiation capacity of cells. nih.gov

Modulation of Signaling Pathways: Icariin influences various signaling pathways relevant to cartilage health, including the IL-17 signaling pathway, TNF signaling pathway, Estrogen signaling pathway, PI3K/AKT/mTOR pathway, and Wnt/β-catenin signaling pathway. nih.govacs.org It can also act through the TLR4/MD-2 pathway, inhibiting LPS-induced activation of the TLR4/NF-κB signaling cascade to protect cartilage. researchgate.net

In animal models of knee OA, novel scaffolds incorporating icariin have demonstrated better capacity for cartilage defect repair compared to scaffolds without icariin. acs.org Histological scoring systems, such as the modified Mankin score, have been used to evaluate the extent of cartilage damage and repair in these models. acs.org

Metabolic Regulation Mechanisms in Preclinical Models (e.g., glucose, lipid metabolism)

Preclinical investigations suggest that icariin and its metabolites may play a role in regulating metabolic processes, particularly glucose and lipid metabolism. researchgate.netnih.gov

Regarding lipid metabolism, studies in non-alcoholic fatty liver disease (NAFLD) rats showed that icariin reduced serum levels of total cholesterol (TC), triglyceride (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL). researchgate.net It also improved fatty liver damage. researchgate.net The mechanisms may involve the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key molecule in the regulation of lipid and glucose metabolism. researchgate.net Icariin significantly increased AMPKα1 protein expression and the expression of phospho-AMPKα in liver tissues of NAFLD rats. researchgate.net

Icariin's metabolites, including icariside I, icariside II, icaritin, and desmethylicaritin, are also believed to contribute to its lipid-regulating effects. researchgate.netnih.gov

While the search results primarily focused on lipid metabolism in the context of metabolic regulation, the broader anti-aging effects attributed to icariin in preclinical studies may involve modulation of cell differentiation and other cellular processes relevant to metabolic health. nih.gov

Other Mechanistic Pharmacological Effects in Preclinical Investigations (e.g., antifibrotic)

Beyond its effects on bone and metabolism, preclinical studies have explored other mechanistic pharmacological effects of icariin, including antifibrotic properties.

Icariin and its related metabolites, such as icaritin and icariside II, have demonstrated antifibrotic effects in various organs, including the lungs and kidneys. frontiersin.orgfrontiersin.orgresearchgate.net These effects are mediated through multifaceted mechanisms:

Anti-inflammatory and Antioxidant Activities: Icariin and its metabolites exert antifibrotic effects by downregulating inflammatory cytokines, such as TNF-α and IL-1β, and attenuating oxidative stress. frontiersin.orgfrontiersin.org

Modulation of Signaling Pathways: Icariin influences several signaling pathways involved in fibrogenesis, including TGF-β1/Smad, NF-κB, AMPK, Nrf-2/HO-1, WNT/β-catenin, and the Hippo/YAP pathway. frontiersin.orgfrontiersin.orgresearchgate.net Inhibition of the Hippo/YAP pathway, a key regulator of fibrosis, appears to be a notable mechanism in pulmonary fibrosis. frontiersin.orgresearchgate.net

Regulation of Cellular Processes: Antifibrotic mechanisms include modulation of macrophage polarization, autophagy, apoptosis, and pyroptosis. frontiersin.orgfrontiersin.org

Reduction of Collagen Deposition: Icariin and its metabolites reduce collagen deposition and ameliorate fibrotic pathology. frontiersin.orgfrontiersin.org

In models of bleomycin-induced pulmonary fibrosis, icariin reduced collagen deposition and inflammation. researchgate.net The antifibrotic effect was associated with the inhibition of YAP expression. researchgate.net

Icaritin, a metabolite of icariin, has shown efficacy in murine models of pulmonary fibrosis by upregulating PPARγ, a nuclear receptor involved in antifibrotic signaling, leading to reduced collagen deposition. frontiersin.org

Preclinical studies also suggest that icariin may have antifibrotic effects in the kidneys, improving renal function in chronic kidney disease (CKD) models by reducing indicators like urinary protein excretion, serum creatinine, and blood urea (B33335) nitrogen levels. frontiersin.org

Structure Activity Relationship Sar Studies of Icarin and Its Analogs

Identification of Key Pharmacophoric Elements in Icarin

The pharmacophore of a molecule represents the essential steric and electronic features necessary for it to interact with a specific biological target and trigger a biological response. For icariin (B1674258), a prenylated flavonol glycoside, the core flavonoid structure, the attached sugar moieties (a rhamnose at C-3 and a glucose at C-7), the methoxy (B1213986) group at C-4', and the prenyl group at C-8 are all potential pharmacophoric elements contributing to its activity. wikipedia.orgnih.govresearchgate.net

Studies on icariin and its analogs have highlighted the importance of the functional groups at the C3 and C7 positions of the icariin backbone for its activity, particularly in the context of phosphodiesterase-5 (PDE5) inhibition. plos.orgnih.govresearchgate.net The presence and nature of sugar moieties or other substituents at these positions significantly influence potency and selectivity towards molecular targets. nih.govresearchgate.net

Correlating Structural Modifications with Specific Molecular Target Interactions

Structural modifications to the icariin scaffold can lead to altered interactions with molecular targets, thereby changing the biological outcome. For example, studies on PDE5 inhibition by icariin analogs have shown that a flexible, linear, hydrophobic group at the 7-O position can significantly increase inhibitory potency. plos.org The 3-O and 7-O positions can also act synergistically to enhance PDE5 inhibition. nih.govresearchgate.netplos.org Molecular modeling studies suggest that the 7-O-glucose may be involved in hydrogen bonding with residues at the entrance of the PDE5 active site, while 3-O-alkanols can confer favorable interactions with a hydrophobic pocket within the active site. plos.org

Relationship between Chemical Structure and Cellular/Biochemical Activity

The chemical structure of icariin and its analogs directly influences their cellular and biochemical activities. These activities can include enzyme inhibition, receptor binding, modulation of signaling pathways, and effects on cellular processes like proliferation, apoptosis, and differentiation. frontiersin.orgscienceopen.com

For example, the ability of icariin and its derivatives to inhibit PDE5 leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn can affect smooth muscle relaxation and other downstream processes. plos.orgplos.orgmit.edu Studies have shown that specific modifications to the icariin structure can lead to enhanced PDE5 inhibitory potency, sometimes approaching that of commercial PDE5 inhibitors. plos.orgnih.govplos.org

Furthermore, the deglycosylated metabolites, icaritin (B1674259) and icariside II, have shown potent inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, suggesting their potential in managing type 2 diabetes mellitus. semanticscholar.orgmdpi.com The difference in their sugar moieties compared to icariin contributes to these distinct inhibitory profiles. semanticscholar.orgmdpi.com

Research also indicates that icariin and its derivatives can modulate cell cycle progression and induce apoptosis in various cell lines, including cancer cells. frontiersin.orgscienceopen.com These effects are linked to the modulation of key regulatory proteins and signaling pathways. frontiersin.orgscienceopen.com The specific structural features responsible for these anti-proliferative and pro-apoptotic effects are subjects of ongoing SAR investigations. frontiersin.org

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling techniques play a significant role in understanding the SAR of icariin and its analogs. These methods provide insights into the three-dimensional structure, electronic properties, and interactions of these compounds with their targets at the molecular level. researchgate.netnuchemsciences.comcnr.it

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the binding modes and affinities of ligands, such as icariin and its analogs, to target proteins. scielo.brresearchgate.netfrontiersin.orgmdpi.comresearchgate.net By simulating the interaction between the small molecule and the protein's active site or binding pocket, docking studies can help explain observed differences in activity among analogs and guide the design of new compounds with improved binding characteristics. scielo.brresearchgate.net

Docking studies have been employed to investigate the binding of icariin and its metabolites to various targets, including PDE5, dopamine (B1211576) receptors, muscarinic receptors, and PTP1B. plos.orgmdpi.comsemanticscholar.orgmdpi.commdpi.com These simulations can identify key amino acid residues involved in interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding stability and affinity. scielo.brmdpi.comsemanticscholar.orgmdpi.com

For instance, molecular docking confirmed that icariside II forms a stable hydrogen bond with Asp110 in the D3R binding site, supporting its observed agonist activity. mdpi.com Similarly, docking studies of icaritin and icariside II with PTP1B revealed that they occupy the same allosteric site, consistent with experimental inhibition data. semanticscholar.orgmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic view of the interactions between a ligand and its target protein over time. researchgate.netnuchemsciences.comnih.govnih.govfrontiersin.org Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, allowing for a more realistic representation of the binding process and the stability of the resulting complex. nuchemsciences.com

MD simulations can be used to refine the binding poses predicted by docking, assess the stability of the protein-ligand complex, and explore conformational changes that may occur upon binding. nuchemsciences.com These simulations can provide valuable information about the strength and duration of specific interactions, contributing to a better understanding of the SAR. nuchemsciences.com

Studies have utilized molecular dynamics simulations to investigate the interaction of icariin with targets like S100A9 and proteins involved in Alzheimer's disease pathways, providing dynamic insights into their binding mechanisms. mdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a set of compounds with their biological activities. researchgate.netresearchgate.netnih.govresearcher.lifeacs.orgmdpi.comnih.gov These models can then be used to predict the activity of new, untested compounds based on their structures. QSAR models can help identify the structural features that are quantitatively related to activity and predict the impact of specific modifications. researchgate.netnih.gov

QSAR studies on icariin and its analogs can involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with biological data (e.g., IC50 values for enzyme inhibition). researchgate.netnih.gov Three-dimensional QSAR methods, such as CoMFA and CoMSIA, can provide spatial information about the structural requirements for activity. researchgate.net

Icarin in Drug Discovery and Development Research

High-Throughput Screening Approaches for Icarin Derivatives

High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical compounds against a specific biological target. This automated approach accelerates the identification of molecules exhibiting desired activity, often referred to as "hits" or "leads" bmglabtech.comupmbiomedicals.comnih.govdrugtargetreview.com. HTS is instrumental in screening large-scale compound libraries in a cost-effective manner bmglabtech.com. While HTS itself doesn't typically identify a final drug, it provides starting points for further optimization bmglabtech.com.

In the context of icariin (B1674258), HTS approaches are employed to screen icariin derivatives and related compounds to identify those with enhanced biological activity or improved properties compared to the parent compound. For instance, studies have utilized HTS to screen plant extracts and individual compounds, including icariin, for activity against phosphodiesterase-5A1 (PDE5A1). Icariin demonstrated inhibitory activity against PDE5A1 with an IC50 of 5.9 μM acs.org. HTS can also be used to assess pharmacological targets and profile agonists and antagonists for receptors and enzymes bmglabtech.com.

Lead Compound Identification and Optimization Strategies Based on this compound Scaffold

Lead compound identification is the process of selecting promising chemical entities from initial screening hits that show activity against a target upmbiomedicals.comdanaher.com. These lead compounds then undergo optimization to improve their pharmacological properties, such as potency, selectivity, pharmacokinetics, and safety profiles upmbiomedicals.comdanaher.comichorlifesciences.compreprints.org. Lead optimization aims to refine the structure of these compounds to enhance efficacy, chemical accessibility, and eliminate undesirable pharmacokinetic effects like poor metabolic stability, solubility, and cellular permeability danaher.com.

Strategies for lead optimization based on the icariin scaffold involve modifying its chemical structure to improve its drug-like properties. This often includes structure-activity relationship (SAR) analysis, where systematic modifications to specific chemical groups are made to understand their impact on activity and selectivity ichorlifesciences.com. Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are also employed to predict binding affinity and ADMET properties, guiding structural modifications danaher.compreprints.org. For example, research has explored the synthesis and evaluation of novel icariin derivatives with improved antibacterial activity, identifying compounds with high potency against Staphylococcus aureus strains, including MRSA researchgate.net. These studies involve reverse virtual screening and molecule docking analysis to understand the binding mechanisms researchgate.net.

Prodrug Strategies for this compound to Enhance Research Efficacy

Prodrug strategies involve chemically modifying a parent drug to improve its physicochemical properties, pharmacokinetics, or targeting, with the modified compound undergoing biotransformation in vivo to release the active drug wuxiapptec.commdpi.commdpi.com. This approach is particularly useful for compounds like icariin that suffer from low water solubility and poor membrane permeability, which limit their bioavailability and, consequently, their research efficacy researchgate.netsemanticscholar.org.

Novel Delivery Systems Research for this compound (e.g., nanoparticles for research applications)

The low water solubility and poor bioavailability of icariin necessitate the development of novel delivery systems to enhance its therapeutic potential in research applications researchgate.netmdpi.comtandfonline.com. Nanotechnology offers promising solutions for delivering hydrophobic compounds like icariin by encapsulating them in nanocarriers mdpi.com. These systems can improve absorption, enhance chemical stability, protect against biodegradation, and potentially improve the pharmacokinetic profile mdpi.com.

Research into novel delivery systems for icariin includes the development of various nanoparticle formulations. Examples include solid lipid nanoparticles, magnetic nano-liposomes, and polymeric micelles mdpi.comtandfonline.comresearchgate.net. These nanoparticle systems have shown potential in improving the in vivo bioavailability of icariin tandfonline.com.

Other delivery systems being researched for icariin include:

Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the water solubility of icariin, leading to improved intestinal absorption mdpi.comnih.gov.

Microspheres: Alginate-chitosan microspheres have been investigated as a colon-specific delivery system for icariin, demonstrating delayed release in simulated gastric fluid and targeted release in simulated colonic fluid mdpi.com.

Scaffolds: Icariin has been incorporated into various scaffold materials, such as hydroxyapatite/alginate composites, porous magnesium alloys, and silk fibroin scaffolds, for sustained release in tissue engineering applications, particularly for bone regeneration research iosrjournals.orgnih.govacs.orgacs.orgrsc.org. These scaffolds aim to provide a local and sustained release of icariin to promote osteogenesis iosrjournals.orgnih.govrsc.org.

Nanoparticle/Hydrogel Hybrid Systems: Hybrid systems combining nanoparticles loaded with icariin within a hydrogel matrix are being developed for sequential and sustained delivery of therapeutic agents, demonstrating potential for applications like bone defect repair researchgate.net.

Silk Fibroin Nanoparticles: Novel nanoparticles generated from silk fibroin have been used to load icariin, resulting in enhanced drug distribution and improved efficacy in research models of spermatogenesis dysfunction nih.gov.

These diverse delivery systems are being explored to overcome the limitations of icariin and improve its efficacy in various research areas.

Preclinical Pharmacokinetics and Metabolism Research (mechanistic disposition)

Preclinical pharmacokinetic (PK) and metabolism studies are essential for understanding how icariin behaves in the body, including its absorption, distribution, metabolism, and excretion (ADME) danaher.comichorlifesciences.comnih.govfrontiersin.orgfrontiersin.org. This mechanistic disposition research provides crucial data for interpreting pharmacological effects and guiding further drug development nih.gov.

Research has shown that icariin is metabolized in vivo, and its metabolites, such as icariside II, icaritin (B1674259), and desmethylicaritin, are often considered the predominant bioactive forms frontiersin.orgmdpi.commdpi.comfrontiersin.orgplos.org. The metabolism of icariin can involve hydrolysis, demethylation, oxidation, and conjugation nih.gov.

Absorption Mechanisms in in vitro and Animal Models

Studies in animal models, such as rats, have investigated the intestinal absorption mechanisms of icariin. Research using the rat single-pass intestinal perfusion model indicated that the absorption of icariin is influenced by P-glycoprotein (Pgp) nih.gov. Cyclodextrins, particularly HP-β-CD, have been shown to enhance the intestinal absorption of icariin, potentially through a solubilizing effect and/or Pgp inhibitory effect nih.gov.

In vivo studies in rats and mice have shown that after oral administration, icariin is rapidly absorbed and transformed into metabolites, with icariside II often being the predominant form detected in plasma frontiersin.orgfrontiersin.orgfrontiersin.org. Studies have also explored the metabolism of icariin by human intestinal microflora, identifying metabolites like icariside II, icaritin, and desmethylicaritin, suggesting that a significant portion of icariin is transformed before absorption mdpi.commdpi.com.

Distribution Patterns in Animal Models

Tissue distribution studies in animal models, such as rats, have revealed how icariin is distributed throughout the body after administration nih.gov. These studies are important for understanding where the compound and its metabolites accumulate and exert their effects. Research has indicated that the tissue distribution characteristics of icariin can exhibit significant gender differences in rats nih.gov. Biliary excretion has been identified as a major elimination pathway for icariin disposition huanet.gr.

While detailed quantitative data on tissue distribution patterns across various organs were not consistently available in the search results, preclinical studies in rats have investigated the concentrations of icariin in various tissues collected at different time points after administration nih.gov. This type of research provides insights into the distribution profile and potential target tissues of icariin and its metabolites.

Metabolic Pathways and Metabolite Identification

This compound (ICA), a prominent flavonoid found in Epimedii Herba, undergoes significant biotransformation in biological systems, leading to the formation of various metabolites. These metabolites are often considered crucial for mediating the pharmacological effects attributed to icariin. The metabolism of icariin involves both phase I and phase II reactions, with a notable influence from intestinal microflora, particularly after oral administration. mdpi.comfrontiersin.orgsci-hub.se

Studies in rats have identified a complex metabolic profile for icariin. Following oral administration, icariin is readily absorbed and extensively metabolized. mdpi.comsci-hub.se As many as 19 phase I metabolites have been reported in rat plasma. mdpi.comfrontiersin.org Key metabolic pathways include desugarization (hydrolysis), dehydrogenation, hydroxylation, demethylation, and conjugation reactions such as glucuronidation and sulfation. oup.comoup.com The intestinal microflora plays a significant role in the initial breakdown of icariin. mdpi.comingentaconnect.comfrontiersin.org

Major metabolites identified in preclinical models include icariside II, icaritin, and desmethylicaritin. mdpi.comsci-hub.seingentaconnect.com Icariside II is a major metabolite found in rat plasma after oral administration, and its formation is heavily influenced by the intestinal microenvironment. frontiersin.orgfrontiersin.org Approximately 91.2% of orally administered icariin in rats was converted to icariside II in the intestine, whereas this conversion was significantly lower (0.4%) after intravenous administration, highlighting the substantial contribution of intestinal microbiota. frontiersin.orgfrontiersin.org

Icaritin is another important metabolite, often formed via the hydrolysis of icariin, potentially through intermediates like icariside I or icariside II, mediated by intestinal flora. mdpi.comingentaconnect.com Desmethylicaritin is subsequently produced from icaritin through demethylation. sci-hub.seingentaconnect.com These metabolites, particularly icaritin and desmethylicaritin, have demonstrated biological activities in in vitro studies. ingentaconnect.com

In addition to phase I transformations, icariin and its metabolites undergo phase II conjugation, primarily glucuronidation. frontiersin.orgoup.comoup.com Metabolites such as icaritin-7-O-glucuronide and icaritin-3-O-rhamnoside-7-O-glucuronide have been identified. frontiersin.org

The metabolic profile can vary depending on the biological sample analyzed. For instance, studies in rats have identified different metabolites in feces, bile, and urine. sci-hub.seoup.comoup.com

The following table summarizes some of the major metabolites of icariin identified in preclinical studies:

Icariside IIDesugarization (Hydrolysis)Rat plasma, urine, feces, small intestineIcaritinDesugarization (Hydrolysis)Rat plasma, urine, feces, small intestineDesmethylicaritinDemethylationRat urine, fecesIcariside IDesugarization (Hydrolysis)Rat intestine (reported), feces (identified in some studies)Icaritin-7-O-glucuronideGlucuronidationRat plasmaIcaritin-3-O-rhamnoside-7-O-glucuronideGlucuronidationRat plasma

Excretion Profiles in Preclinical Models

The excretion of icariin and its metabolites in preclinical models, primarily rats and mice, occurs via multiple routes, with the major pathways being biliary/fecal and renal (urinary) excretion. nih.gov The specific excretion profile can be influenced by the route of administration. frontiersin.orgmdpi.com

Following oral administration in rats, a significant portion of icariin-related compounds is eliminated in the feces. sci-hub.senih.gov This includes unabsorbed icariin and metabolites formed in the intestine. mdpi.com Studies have identified a number of metabolites in rat feces after oral administration. frontiersin.orgsci-hub.senih.gov

Urinary excretion is another route of elimination for icariin and its metabolites. ingentaconnect.comfrontiersin.orgmdpi.com Metabolites such as icariside II, icaritin, and desmethylicaritin have been detected in rat urine. ingentaconnect.comfrontiersin.org However, studies in mice suggest that only a minor proportion of the administered dose of icariin and its metabolites are excreted via urine, indicating that the renal route may not be the primary elimination pathway for the parent compound. frontiersin.org Metabolites with higher abundance in urine in mice included icariside II, icaritin, and desmethylicaritin. frontiersin.org

Biliary excretion also plays a role in the elimination of icariin and its conjugated metabolites, particularly after intravenous administration. mdpi.com Metabolites excreted in bile can then be eliminated in the feces. mdpi.com

The excretion profiles can differ between species and routes of administration. For example, ten metabolites were identified in the feces of rats after oral administration, compared to nine following intramuscular administration. frontiersin.org

Data from a mouse study investigating urinary excretion after oral administration of icariin (150 mg/kg) showed the cumulative urinary excretion of icariin and several metabolites over 72 hours. frontiersin.org

Icariin13.48Icariside Ⅰ18.70Icariside Ⅱ2627.51Baohuoside Ⅱ2.04Wushanicaritin10.04Icaritin3420.44Desmethylicaritin735.13

This data suggests that icaritin and icariside II were among the metabolites with the highest cumulative urinary excretion in this mouse model after oral administration. frontiersin.org

Compound Names and PubChem CIDs:

Icariin5281695Icariside II442789Icaritin107647Desmethylicaritin119539Icariside I10266137Baohuoside II442788Wushanicaritin11638014

Future Perspectives and Emerging Research Directions for Icarin

Integration of Omics Technologies in Icarin Mechanistic Studies (e.g., transcriptomics, proteomics, metabolomics)

The application of omics technologies, including transcriptomics, proteomics, and metabolomics, is poised to significantly advance the understanding of this compound's complex biological effects at a systems level. These technologies allow for the large-scale analysis of genes, proteins, and metabolites, providing a comprehensive view of cellular and molecular changes induced by this compound.

Integrated omics approaches can unravel complex molecular networks and provide a holistic understanding of biological systems nih.govnih.govhumanspecificresearch.org. In the context of natural compounds like those found in Epimedium, where this compound is a key constituent, omics technologies have been applied to study biosynthesis pathways and identify potential biomarkers nih.govfrontiersin.orgresearchgate.net. For instance, integrated transcriptomics, proteomics, and metabolomics analysis has been used to explore the regulatory network underlying icariin (B1674258) synthesis in Herba Epimedii, identifying differentially expressed genes, proteins, and metabolites associated with icariin analogues nih.gov. Such studies provide valuable insights into the biological processes influenced by this compound and its related compounds.

The integration of multi-omics data is becoming a prevailing trend for constructing comprehensive causal relationships between molecular signatures and phenotypic manifestations nih.gov. This is particularly relevant for understanding the multifaceted therapeutic mechanisms of natural compounds like this compound, which may act on multiple targets and pathways mdpi.com. By applying these technologies, researchers can gain deeper insights into how this compound modulates gene expression, protein function, and metabolic pathways in various physiological and pathological conditions.

Application of Advanced Imaging Techniques for In Vivo Mechanistic Elucidation

Advanced imaging techniques offer powerful tools for investigating the in vivo distribution, metabolism, and mechanistic effects of this compound in living organisms. Combining imaging with other analytical methods can provide spatial and temporal information crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Studies have demonstrated the utility of combining in vivo imaging with omics approaches to reveal the metabolism and distribution of flavonoids, including icariin and its glycoside derivatives, in animal models such as zebrafish larvae rsc.orgresearchgate.net. By utilizing the fluorescent properties of compounds like icaritin (B1674259), researchers can visualize their localization within tissues, such as bone structures, providing insights into their target sites and metabolic fate rsc.orgresearchgate.netresearchgate.net. This approach allows for the real-time monitoring of compound distribution and can help correlate tissue-specific concentrations with observed biological effects.

Future research can leverage a range of advanced imaging modalities, such as fluorescence imaging, PET, or SPECT, depending on the specific research question and the availability of appropriately labeled this compound or its derivatives. These techniques can provide crucial in vivo data on absorption, distribution, metabolism, and excretion (ADME) properties, as well as visualize the engagement of this compound with its molecular targets in a living system.

Exploration of Synergistic Interactions of this compound with Other Bioactive Compounds in Research Settings

Exploring the synergistic interactions of this compound with other bioactive compounds, both natural and synthetic, represents a promising avenue for enhancing its therapeutic efficacy and potentially reducing effective doses. Research has already begun to demonstrate such synergistic effects in various contexts.

Studies have shown that this compound can exhibit synergistic effects when combined with other compounds. For instance, icariin has been reported to potentiate the antitumor activity of gemcitabine (B846) in gallbladder cancer by suppressing NF-κB activity hznu.edu.cn. Similarly, synergistic effects have been observed when icariin is combined with azole antifungal drugs against Candida albicans, potentially by increasing fungal cell membrane sensitivity researchgate.net. In the field of bone regeneration, icariin has been shown to synergistically promote bone regeneration when combined with decellularized extracellular matrix derived from bone marrow mesenchymal stem cells, upregulating osteogenic-related genes frontiersin.org.

Network pharmacology approaches are increasingly being used to understand the complex interactions and synergistic effects of multiple compounds within traditional Chinese medicine formulations, including those containing Epimedium mdpi.com. This type of analysis can help identify potential synergistic combinations and elucidate the underlying mechanisms of these interactions. Future research should continue to systematically investigate this compound's synergistic potential with a wider range of bioactive compounds for various health applications, aiming to identify optimal combinations and understand the molecular basis of their combined effects.

Addressing Research Gaps and Methodological Challenges in this compound Science

Despite the progress in this compound research, several research gaps and methodological challenges need to be addressed to advance the field. Identifying and addressing these limitations is crucial for generating more robust and translatable findings.

Furthermore, there is a need to deepen the understanding of this compound's ADME properties and bioavailability, which can be influenced by factors such as its glycosidic structure and metabolism amegroups.org. Research into novel delivery systems, such as nanoplatforms, may help improve the effective delivery of this compound to target tissues researchgate.net.

Identifying and characterizing the specific molecular targets and downstream signaling pathways of this compound with high confidence remains an ongoing area of research nih.gov. While some targets have been proposed, further studies using advanced techniques are needed for validation.

Q & A

Q. What experimental designs are optimal for evaluating icariin's osteogenic effects in vitro?

Answer: Standard protocols involve treating osteoblast-like cell lines (e.g., MC3T3-E1) with icariin at concentrations ranging from 0.1–10 μM. Key steps include:

  • Cell Proliferation Assays : Use CCK-8 or MTT to measure viability over 3–7 days, noting biphasic effects (stimulation at low doses vs. inhibition at high doses) .
  • Differentiation Markers : Quantify alkaline phosphatase (ALP) activity via colorimetric assays and mineralized nodule formation using alizarin red staining at days 7–21 .
  • Molecular Analysis : Perform qPCR/Western blot to assess Runx2, OPG, and RANKL expression, ensuring normalization to housekeeping genes (e.g., GAPDH) .

Q. How can researchers standardize icariin dosing in animal models for bone regeneration studies?

Answer:

  • Systemic Delivery : Oral administration (e.g., 5–50 mg/kg/day) or intraperitoneal injection in ovariectomized (OVX) rat models, monitoring serum calcium/phosphorus levels and femoral mechanical strength .
  • Local Controlled Release : Incorporate icariin into biodegradable scaffolds (e.g., CPC microcarriers) and quantify cumulative release via HPLC, observing linear release kinetics over 40 days .
  • Endpoint Validation : Use micro-CT for bone volume/trabecular thickness and histology (H&E staining) to confirm angiogenesis and osteogenesis .

Advanced Research Questions

Q. How does icariin mediate contradictory effects on cell survival and oxidative stress across different models?

Answer:

  • Context-Dependent Nrf-2 Activation : In renal cells, icariin upregulates Nrf-2/HO-1, reducing oxidative damage via Keap1 degradation. However, in ototoxicity models, high doses (500–2000 μM) paradoxically increase ROS via AMPK-SIRT3 pathway dysregulation .

  • Dose Optimization : Use ROS-specific probes (e.g., DCFH-DA) with flow cytometry to identify threshold concentrations where antioxidant-to-pro-oxidative shifts occur .
  • Species-Specific Responses : In C. elegans, hormetic effects are observed: 50 μM reduces survival but extends lifespan via hsf-1/daf-2 pathways, requiring lifespan assays coupled with RNAi knockdowns to validate targets .

Q. What methodologies resolve contradictions in icariin's concentration-dependent osteogenic effects?

Answer:

  • miRNA Modulation : Transfect MC3T3-E1 cells with miR-153 mimics/inhibitors to demonstrate icariin's reversal of miR-153-mediated Runx2 suppression via dual-luciferase reporter assays .
  • Cross-Study Comparisons : Meta-analyze dose-response curves from UMR-106 (10⁻⁶–10⁻⁴ M), ROB (10⁻³ M), and MC3T3-E1 (0.1–10 μM) cells to identify lineage-specific sensitivities .
  • In Vivo/In Vitro Bridging : Compare scaffold-released icariin (steady-state ~1 μM) with systemic doses to reconcile discrepancies in therapeutic windows .

Q. How can researchers dissect icariin's multi-pathway regulatory mechanisms (e.g., JAK/STAT3 vs. BMP/Runx2)?

Answer:

  • Kinase Profiling : Use phospho-specific antibodies in Western blots to track JAK/STAT3 inhibition (reduced p-STAT3) alongside BMP/Smad activation (p-Smad1/5/8) in myeloma and osteoblast models .
  • Co-Treatment Experiments : Combine icariin with pathway inhibitors (e.g., STAT3 inhibitor Stattic or BMP antagonist Noggin) to isolate dominant signaling axes via ALP/mineralization assays .
  • Single-Cell RNA-Seq : Resolve heterogeneous responses in primary osteoblasts to identify subpopulations sensitive to specific pathways .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in icariin's anti-tumor efficacy across cancer types?

Answer:

  • Apoptosis vs. Cytostasis : Distinguish mechanisms using Annexin V/PI staining (apoptosis) vs. cell-cycle analysis (G0/G1 arrest) in models like U2OS (osteosarcoma) vs. MM1.S (myeloma) .
  • Proteomic Profiling : Perform reverse-phase protein arrays (RPPA) to quantify Bcl-2, survivin, and caspase-3 cleavage, correlating with IC₅₀ values .
  • Toxicity Screening : Compare PBMC viability (MTT assay) with cancer cell lines to establish selectivity indices .

Q. What statistical approaches are recommended for analyzing icariin's biphasic effects?

Answer:

  • Nonlinear Regression : Fit dose-response data to sigmoidal or hormetic models (e.g., Brain-Cousens equation) using tools like GraphPad Prism .
  • Multivariate Analysis : Apply PCA to datasets combining ALP activity, ROS levels, and gene expression to identify latent variables driving biphasic trends .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to detect effect sizes ≥20% with α=0.05, ensuring reproducibility in biphasic zones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.